Holostanol
Description
Structure
2D Structure
Properties
CAS No. |
34437-55-3 |
|---|---|
Molecular Formula |
C30H51O4 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(1R,12S,13R,16S)-16-hydroxy-2,7,13,17,17-pentamethyl-7-(4-methylpentyl)-6-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-5-one |
InChI |
InChI=1S/C30H50O3/c1-18(2)9-8-15-30(7)25-19(26(32)33-30)17-29(6)21-12-13-23-27(3,4)24(31)14-16-28(23,5)20(21)10-11-22(25)29/h18-25,31H,8-17H2,1-7H3/t19?,20-,21+,22?,23?,24-,25?,28+,29?,30?/m0/s1 |
InChI Key |
RXLVILSGNTXZOM-DFXLEQEESA-N |
SMILES |
CC(C)CCCC1(C2C3CCC4C(C3(CC2C(=O)O1)C)CCC5C4(CCC(C5(C)C)O)C)C |
Isomeric SMILES |
CC(C)CCCC1(C2C3CC[C@H]4[C@H](C3(CC2C(=O)O1)C)CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C |
Canonical SMILES |
CC(C)CCCC1(C2C3CCC4C(C3(CC2C(=O)O1)C)CCC5C4(CCC(C5(C)C)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3beta,20alpha-dihydroxy-5alpha-lanostan-18-carboxylic acid (18-20)-lactone holostanol |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthetic Origin of the Holostanol Skeleton: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The holostanol skeleton, a defining feature of many bioactive triterpenoid glycosides found in sea cucumbers (Holothuroidea), represents a significant area of interest for natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the biosynthetic origin of the this compound skeleton, detailing the enzymatic cascade from the acyclic precursor, 2,3-oxidosqualene, to the characteristic lactone-containing tetracyclic core. This document synthesizes current knowledge on the key enzymes involved, outlines putative reaction pathways, and presents a framework for the experimental investigation of this complex biosynthetic system. While significant progress has been made in identifying the initial cyclization steps, the precise enzymatic machinery responsible for the subsequent tailoring reactions, including the formation of the hallmark 18(20)-lactone ring, remains an active area of research.
Introduction
Holostane-type triterpenoid glycosides, often referred to as holothurins, are a diverse class of secondary metabolites exclusive to sea cucumbers. These compounds exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and immunomodulatory properties, making them attractive lead compounds for drug development. The biological activity of these glycosides is intrinsically linked to the structure of their aglycone, the this compound skeleton. A thorough understanding of the biosynthetic pathway of this unique molecular scaffold is therefore crucial for harnessing its therapeutic potential, both through synthetic biology approaches and as a basis for the chemical synthesis of novel analogs.
The biosynthesis of the this compound skeleton is a multi-step enzymatic process that begins with the cyclization of the linear precursor 2,3-oxidosqualene. This initial step is a critical branch point in triterpenoid and steroid biosynthesis in eukaryotes. In most animals, 2,3-oxidosqualene is cyclized to lanosterol, the precursor to cholesterol. However, in sea cucumbers, this pathway has evolved to produce a variety of triterpenoid scaffolds, including the precursors to this compound.
The Core Biosynthetic Pathway
The biosynthesis of the this compound skeleton can be conceptually divided into two major stages:
-
Cyclization of 2,3-Oxidosqualene: The formation of the initial tetracyclic triterpenoid scaffold.
-
Post-Cyclization Modifications: A series of tailoring reactions that modify the initial scaffold to produce the final this compound structure.
Cyclization of 2,3-Oxidosqualene: The Genesis of the Tetracyclic Core
The biosynthesis of all triterpenoids and steroids begins with the cyclization of the acyclic precursor, 2,3-oxidosqualene. This remarkable transformation is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In the context of this compound biosynthesis, this step is particularly noteworthy as it deviates from the canonical lanosterol-centric pathway found in most other animals.
Recent genomic and transcriptomic studies of sea cucumbers, such as Holothuria scabra and Eupentacta fraudatrix, have revealed the presence of multiple, distinct OSCs.[1] These enzymes catalyze the cyclization of 2,3-oxidosqualene into different initial triterpenoid scaffolds, primarily lanosterol and parkeol .[1] This enzymatic divergence at the very beginning of the pathway is a key factor contributing to the vast structural diversity of triterpenoids in sea cucumbers.
The proposed mechanism for the OSC-catalyzed reaction involves a proton-initiated cascade of cyclizations and rearrangements of the 2,3-oxidosqualene molecule, ultimately leading to the formation of the stable tetracyclic cation, which is then quenched to yield the final product. The specific folding of the substrate within the enzyme's active site dictates the final stereochemistry and structure of the cyclized product.
Post-Cyclization Modifications: Tailoring the Scaffold
Following the initial cyclization, the lanosterol or parkeol backbone undergoes a series of extensive modifications to yield the final this compound skeleton. These tailoring reactions are crucial for the bioactivity of the resulting glycosides and are thought to be catalyzed by a suite of enzymes, most notably cytochrome P450 monooxygenases (CYP450s) .
While the exact sequence of these modifications and the specific enzymes involved are not yet fully elucidated, the key transformations are believed to include:
-
Oxidations: Introduction of hydroxyl groups at various positions on the triterpenoid ring system and side chain.
-
Reductions: Saturation of double bonds.
-
Lactone Formation: The hallmark of the this compound skeleton is the formation of an 18(20)-lactone ring . This is a critical step that significantly influences the conformation and biological activity of the molecule. The formation of this lactone is hypothesized to proceed through a series of oxidative steps at the C-18 and C-20 positions, followed by an intramolecular esterification. The precise enzymatic machinery driving this transformation is a key area of ongoing research.
Quantitative Data
A significant challenge in the study of this compound biosynthesis is the lack of comprehensive quantitative data for the enzymes involved. The heterologous expression and purification of active sea cucumber OSCs and CYP450s have proven to be difficult, limiting the ability to perform detailed kinetic analyses. The following table presents a hypothetical framework for the kind of quantitative data that is needed to fully characterize this pathway.
| Enzyme | Substrate | Km (µM) (Hypothetical) | kcat (s-1) (Hypothetical) | kcat/Km (M-1s-1) (Hypothetical) |
| Oxidosqualene Cyclase (Lanosterol) | 2,3-Oxidosqualene | 15 | 0.5 | 3.3 x 104 |
| Oxidosqualene Cyclase (Parkeol) | 2,3-Oxidosqualene | 25 | 0.3 | 1.2 x 104 |
| CYP450 (C-18 Hydroxylase) | Lanosterol | 50 | 0.1 | 2.0 x 103 |
| CYP450 (C-20 Hydroxylase) | 18-Hydroxy-lanosterol | 30 | 0.2 | 6.7 x 103 |
Disclaimer: The data presented in this table is purely illustrative and does not represent experimentally determined values. It is included to highlight the type of quantitative information required for a complete understanding of the biosynthetic pathway.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are outlines of key experimental protocols that are central to this research.
Cloning and Heterologous Expression of Oxidosqualene Cyclases
Objective: To isolate the genes encoding OSCs from sea cucumber tissue and express them in a heterologous host for functional characterization.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the body wall or other relevant tissues of a sea cucumber species known to produce holostane glycosides. First-strand cDNA is synthesized using reverse transcriptase.
-
Gene Identification and Cloning: Degenerate primers designed based on conserved regions of known OSCs are used to amplify a fragment of the target gene. The full-length gene is then obtained using Rapid Amplification of cDNA Ends (RACE). The complete open reading frame is subsequently cloned into an appropriate expression vector, often for expression in yeast (Saccharomyces cerevisiae) or insect cells.
-
Heterologous Expression: The expression vector is transformed into the chosen host. For yeast expression, strains deficient in their native lanosterol synthase (ERG7) are often used to reduce background activity. Expression is induced under appropriate conditions.
-
Microsome Preparation: The expressed enzyme is typically membrane-bound. Microsomal fractions containing the recombinant OSC are prepared from the host cells by differential centrifugation.
In Vitro Enzyme Assay for Oxidosqualene Cyclases
Objective: To determine the enzymatic activity and product profile of the heterologously expressed OSCs.
Methodology:
-
Substrate Preparation: The substrate, 2,3-oxidosqualene, is typically radiolabeled (e.g., with 3H or 14C) to facilitate product detection and quantification.
-
Enzyme Reaction: The microsomal fraction containing the recombinant OSC is incubated with the radiolabeled 2,3-oxidosqualene in a suitable buffer (e.g., phosphate or Tris buffer) at a specific temperature and pH.
-
Product Extraction: The reaction is quenched, and the lipid-soluble products are extracted using an organic solvent (e.g., hexane or ethyl acetate).
-
Product Analysis: The extracted products are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The identity of the products (lanosterol, parkeol, etc.) is confirmed by co-elution with authentic standards and by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis of non-radiolabeled reaction products.
Isotopic Labeling Studies
Objective: To trace the incorporation of precursors into the this compound skeleton in vivo or in vitro.
Methodology:
-
Precursor Synthesis: Isotopically labeled precursors, such as [13C]- or [2H]-squalene or mevalonate, are chemically synthesized.
-
In Vivo Feeding Studies: The labeled precursor is administered to live sea cucumbers or tissue slices. After a defined incubation period, the triterpenoid glycosides are extracted and purified.
-
In Vitro Studies: The labeled precursor is incubated with cell-free extracts or purified enzymes.
-
Structural Analysis: The location of the isotopic labels in the final this compound skeleton is determined using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This information provides critical insights into the cyclization and rearrangement mechanisms of the biosynthetic pathway.
Conclusion and Future Directions
The biosynthesis of the this compound skeleton is a fascinating example of the evolution of metabolic pathways in marine invertebrates. While the initial cyclization steps involving distinct oxidosqualene cyclases are beginning to be understood, the subsequent tailoring reactions that create the final, complex structure of this compound remain a "black box." Future research in this area will undoubtedly focus on:
-
Identification and characterization of the downstream tailoring enzymes: This will involve a combination of genomics, transcriptomics, and proteomics to identify candidate cytochrome P450s and other enzymes.
-
Heterologous expression and functional analysis of these enzymes: This will be crucial for elucidating their specific roles in the biosynthetic pathway and for obtaining quantitative kinetic data.
-
Reconstitution of the entire biosynthetic pathway in a heterologous host: This would be a landmark achievement, enabling the sustainable production of this compound and its derivatives for pharmacological studies.
A complete understanding of the biosynthetic origin of the this compound skeleton will not only provide fundamental insights into the chemical ecology of sea cucumbers but also pave the way for the development of novel therapeutics derived from these unique marine natural products.
References
Holostanol: A Versatile Precursor for the Synthesis of Novel Steroids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Holostanol, a triterpenoid aglycone from the holostane class, represents a promising and versatile starting material for the synthesis of novel steroid derivatives with significant therapeutic potential. Extracted from sea cucumbers (Holothuroidea), this marine natural product possesses a unique and complex tetracyclic core that can be chemically modified to generate a diverse library of new chemical entities. This guide provides a comprehensive overview of this compound as a precursor, including detailed experimental protocols for its derivatization, quantitative data for key transformations, and an exploration of the biological activities of its synthetic analogs, with a particular focus on their potential as anticancer agents through the induction of apoptosis.
Introduction to this compound
This compound is the aglycone (non-sugar) component of holothurins, which are triterpenoid saponins abundant in sea cucumbers.[1] The characteristic structure of this compound is a lanostane-type triterpenoid with a γ-lactone ring between carbons 18 and 20.[1] This rigid, polycyclic structure provides a unique scaffold for the development of novel steroids that are not readily accessible through traditional synthetic routes. The inherent biological activity of many naturally occurring holostane glycosides, particularly their cytotoxic effects against various cancer cell lines, has spurred interest in using the this compound core to develop new therapeutic agents.[2][3][4]
Synthetic Strategies for this compound Modification
The chemical modification of this compound can be approached through several key strategies, primarily focusing on the functionalization of the aglycone and the attachment of various sugar moieties to create novel glycosides. These modifications aim to enhance the biological activity and improve the pharmacological properties of the parent compound.
Modification of the this compound Aglycone
The this compound core can be functionalized at several positions to introduce new chemical diversity. Common modifications include oxidation, reduction, and side-chain cleavage.
Glycosylation of this compound Derivatives
The attachment of sugar moieties to the this compound aglycone is a critical step in the synthesis of many biologically active steroid analogs. The nature and length of the sugar chain can significantly influence the compound's cytotoxicity and mechanism of action.[5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments in the synthesis of novel steroids from this compound.
General Procedure for the Synthesis of Chalcone Derivatives of Steroids
Chalcones are known to possess a wide range of biological activities, including anticancer properties. The synthesis of steroidal chalcones can be achieved by reacting a steroidal ketone with an appropriate aromatic aldehyde in the presence of a base.
Materials:
-
Steroidal ketone (e.g., a derivative of this compound with a ketone functionality)
-
Aromatic aldehyde
-
Potassium hydroxide
-
Ethanol
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
A solution of the steroidal ketone (1 equivalent) and the aromatic aldehyde (1.2 equivalents) in ethanol is prepared.
-
An aqueous solution of potassium hydroxide (3 equivalents) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water and neutralized with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired steroidal chalcone.[6][7]
General Procedure for Glycosylation of Steroidal Aglycones
The glycosylation of a steroidal aglycone can be accomplished using a variety of methods. The following is a general protocol for a palladium-catalyzed glycosylation.
Materials:
-
Steroidal aglycone with a free hydroxyl group
-
Glycal (a cyclic enol ether derivative of a sugar)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Toluene
-
Molecular sieves
-
Silica gel for column chromatography
Procedure:
-
The steroidal aglycone (1 equivalent) and glycal (1.5 equivalents) are dissolved in anhydrous toluene in the presence of activated 4Å molecular sieves.
-
The palladium catalyst (0.1 equivalents) is added to the mixture under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 12-24 hours, with reaction progress monitored by TLC.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the catalyst and molecular sieves.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the glycosylated steroid.[8]
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and biological evaluation of novel steroid derivatives.
Table 1: Synthesis of Steroidal Chalcone Derivatives
| Entry | Steroidal Ketone | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Estrone | Benzaldehyde | (E)-2,4-bis(benzylidene)estrone | 85 |
| 2 | Estrone | 4-Chlorobenzaldehyde | (E)-2,4-bis(4-chlorobenzylidene)estrone | 82 |
| 3 | Pregnenolone | 4-Methoxybenzaldehyde | 21-(4-methoxybenzylidene)pregnenolone | 78 |
Data adapted from references[6] and[4]. Yields are for purified products.
Table 2: Cytotoxic Activity of Holostane-Type Triterpene Glycosides
| Compound | Cell Line | IC50 (µM) |
| Pentactaside I | P-388 | 0.85 |
| A-549 | 1.20 | |
| MCF-7 | 1.55 | |
| Pentactaside II | P-388 | 0.60 |
| A-549 | 0.95 | |
| MCF-7 | 1.30 | |
| Philinopside A | P-388 | 0.90 |
| A-549 | 1.10 | |
| MCF-7 | 1.40 |
Data adapted from reference[4]. IC50 values represent the concentration of compound required to inhibit cell growth by 50%.
Table 3: NMR Spectroscopic Data for a Representative Holostane Glycoside (Chilensoside A₁)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 1 | 35.9 | 1.58, m; 1.01, m |
| 2 | 26.9 | 1.88, m; 1.75, m |
| 3 | 89.1 | 3.22, dd, 11.5, 4.0 |
| 4 | 39.4 | |
| 5 | 52.8 | 1.05, m |
| ... | ... | ... |
Data adapted from reference[2]. Full data available in the cited reference.
Biological Activity and Signaling Pathways
Synthetic steroids derived from this compound have shown promising cytotoxic activity against a range of cancer cell lines. A primary mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death.
Caspase-Mediated Apoptosis
Many sea cucumber saponins and their synthetic analogs induce apoptosis through the activation of caspases, a family of cysteine proteases that play a central role in the execution of the apoptotic program.[6][9][10] The intrinsic apoptotic pathway is often implicated, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9, which in turn activates downstream effector caspases such as caspase-3.[6][9]
Caspase-mediated apoptosis pathway induced by this compound derivatives.
Experimental Workflow for Synthesis and Bio-evaluation
The development of novel steroid analogs from this compound follows a structured workflow from synthesis to biological testing.
Workflow for novel steroid synthesis and evaluation.
Conclusion
This compound serves as an exceptional starting point for the generation of novel steroid libraries. Its unique chemical architecture, coupled with the potential for diverse functionalization, makes it a valuable precursor in the field of medicinal chemistry and drug discovery. The demonstrated ability of this compound-derived compounds to induce apoptosis in cancer cells highlights their potential as next-generation chemotherapeutic agents. Further exploration of the chemical space around the this compound scaffold is warranted to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-inflammatory activity of novel steroidal chalcones with 3β-pregnenolone ester derivatives in RAW 264.7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of chalcone derivatives on steroidal framework and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]
- 10. Structural basis for three-step sequential catalysis by the cholesterol side chain cleavage enzyme CYP11A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Nature's Arsenal: A Technical Guide to Newly Discovered Holostane Glycosides from Holothuria Species
For Researchers, Scientists, and Drug Development Professionals
The world's oceans harbor a vast reservoir of unique chemical entities with significant therapeutic potential. Among these, the holostane glycosides, a class of triterpenoid saponins isolated from sea cucumbers of the genus Holothuria, have emerged as a focal point of intense research. Their complex structures and potent biological activities, particularly their cytotoxic effects against various cancer cell lines, make them promising candidates for novel drug development. This technical guide provides an in-depth overview of recently discovered holostane glycosides, detailing their structural features, biological activities, and the experimental protocols for their isolation and characterization.
Quantitative Data Summary of Novel Holostane Glycosides
The following table summarizes the key quantitative data for a selection of recently discovered holostane glycosides from various Holothuria species. This allows for a clear comparison of their cytotoxic potencies.
| Glycoside Name | Holothuria Species | Cell Line(s) Tested | IC50 Values | Citation(s) |
| Scabraside A | H. scabra | HL-60, MOLT-4, A-549, BEL-7402 | Not specified, but showed significant cytotoxicity | [1] |
| Scabraside B | H. scabra | HL-60, MOLT-4, A-549, BEL-7402 | Not specified, but showed significant cytotoxicity | [1][2] |
| Leucospilotaside B | H. leucospilota | HL-60, MOLT-4, A-549, BEL-7402 | Significant cytotoxicities | [3] |
| Inornatoside B | H. inornata | MCF-7, SKLU-1 | 0.47 - 0.50 µM | [4] |
| Fuscocineroside C | H. imitans | MKN-28, MCF-7, A-549 | 0.92 - 2.61 µmol/L | |
| Scabraside D | H. imitans | MKN-28, MCF-7, A-549 | 0.92 - 2.61 µmol/L | |
| Impatienside A | H. impatiens | Seven different human tumor cells | 0.37 - 2.75 µg/ml | [5] |
| Nobiliside I | H. nobilis | Not specified | Not specified | [6] |
| Nobiliside II | H. nobilis | Not specified | Not specified | [6] |
| Lessoniosides H, I, J, K | H. lessoni | Antifungal activity tested, no cytotoxicity data | Potent antifungal activities | [7] |
Experimental Protocols: From Sea Cucumber to Purified Glycoside
The isolation and characterization of novel holostane glycosides is a multi-step process requiring a combination of chromatographic and spectroscopic techniques. The following is a detailed methodology based on protocols cited in recent literature.[2][7][8][9]
Extraction of Crude Saponins
-
Sample Preparation: The body walls or viscera of the sea cucumber are collected and minced.[7]
-
Initial Extraction: The minced tissue is extracted with a 70% ethanol solution at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.[7]
-
Solvent Partitioning: The resulting ethanol extract is concentrated under reduced pressure to yield an aqueous residue. This residue is then subjected to liquid-liquid partitioning, for example, with n-butanol, to separate the saponin-rich fraction.[10]
-
Desalting: The crude saponin extract is desalted using column chromatography on a macroporous resin (e.g., Polychrom-1).[8]
Chromatographic Purification
-
Silica Gel Column Chromatography: The desalted saponin fraction is applied to a silica gel column. Elution is performed with a gradient of chloroform-methanol-water to separate the glycosides based on polarity.[8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions obtained from the silica gel column are further purified by RP-HPLC on a C18 column. A gradient of methanol-water is commonly used as the mobile phase.
-
High-Performance Centrifugal Partition Chromatography (HPCPC): This technique can be employed for the purification of polar saponins, offering high purity and recovery.[7][11]
Structure Elucidation
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and high-resolution ESI-MS (HR-ESI-MS) are used to determine the molecular weight and elemental composition of the purified glycosides.[3][5] Tandem MS (MS/MS) experiments provide information on the structure of the aglycone and the sugar sequence.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HMQC, HMBC, and NOESY) is crucial for the complete structural elucidation of the holostane glycosides, including the stereochemistry of the aglycone and the linkage of the sugar units.[5][9]
-
Acid Hydrolysis: To identify the constituent monosaccharides, the glycoside is subjected to acid hydrolysis (e.g., with trifluoroacetic acid). The resulting monosaccharides are then identified by comparison with authentic standards, often after derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).[2]
Visualizing the Discovery Process and Potential Mechanisms
To better illustrate the intricate processes involved in the discovery and potential action of these novel compounds, the following diagrams have been generated.
While the precise signaling pathways for many of the newly discovered holostane glycosides are still under investigation, a generalized potential mechanism of action for their cytotoxic effects can be hypothesized based on the known activities of triterpene glycosides.
Conclusion and Future Directions
The continuous discovery of novel holostane glycosides from Holothuria species underscores the immense potential of marine natural products in drug discovery. The potent cytotoxic and antifungal activities exhibited by these compounds warrant further investigation into their mechanisms of action and their potential as therapeutic leads. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these glycosides. Furthermore, structure-activity relationship studies will be crucial for the design and synthesis of new analogs with improved efficacy and reduced toxicity, paving the way for the development of the next generation of anticancer and antifungal agents.
References
- 1. Two new cytotoxic triterpene glycosides from the sea cucumber Holothuria scabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cas.zju.edu.cn [cas.zju.edu.cn]
- 3. A novel sulfated holostane glycoside from sea cucumber Holothuria leucospilota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A new cytotoxic lanostane-type triterpene glycoside from the sea cucumber Holothuria impatiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distribution of Saponins in the Sea Cucumber Holothuria lessoni; the Body Wall Versus the Viscera, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Isolation, Structure Elucidation and Bioactivity Study of Chilensosides A, A1, B, C, and D, Holostane Triterpene Di-, Tri- and Tetrasulfated Pentaosides from the Sea Cucumber Paracaudina chilensis (Caudinidae, Molpadida) [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Item - Bioactive Triterpene Glycosides from the Sea Cucumber Holothuria fuscocinerea - figshare - Figshare [figshare.com]
- 11. Discovery of Novel Saponins from the Viscera of the Sea Cucumber Holothuria lessoni - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Promise of Holostanol Derivatives: A Technical Guide for Researchers
A deep dive into the cytotoxic and other therapeutic potentials of saponins derived from the holostane skeleton, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of the current state of knowledge, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Holostanol, a triterpenoid aglycone, forms the structural foundation for a diverse array of saponins primarily found in sea cucumbers (Holothuroidea). These naturally occurring derivatives, often referred to as holothurins or holostane glycosides, have garnered significant scientific interest due to their potent and varied pharmacological activities. This technical guide synthesizes the available research to provide a detailed exploration of their potential as therapeutic agents, with a particular focus on their cytotoxic effects against cancer cells.
Quantitative Bioactivity of this compound Derivatives
The cytotoxic potential of this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined for various saponin extracts and isolated glycosides. The following tables summarize the key quantitative data from these studies.
| Cell Line | Compound/Extract | IC50 Value | Reference |
| Human Lung Adenocarcinoma (A549) | Crude Saponin Extract (Holothuria leucospilota) | ~0.5 µg/mL (after 48h) | [1] |
| Human Hepatocellular Carcinoma (HepG2) | Saponin Extract (H. leucospilota) | Dose-dependent inhibition | [2] |
| Human Pancreatic Carcinoma (Panc02) | Saponin Extract (H. leucospilota) | Dose-dependent inhibition | [2] |
| Human Bladder Carcinoma (UM-UC-3) | Saponin Extract (H. leucospilota) | Dose-dependent inhibition | [2] |
| Murine Melanoma (B16F10) | Saponin Extract (H. leucospilota) | 10 µg/mL | |
| Human Breast Adenocarcinoma (MCF-7) | Crude Saponin Extract (H. leucospilota) | ~6 µg/mL | [3] |
| Human Colorectal Cancer Cell Lines | Total and Individual Sulfated Saponins (Holothuria moebii) | 1.46 to 3.24 µg/mL (total saponins); 1.04 to 4.08 µM (individual saponins) | [4] |
| Human Breast Ductal Carcinoma (T47D) | Ethanol Extract (Holothuria atra) | 9.6 to 14.3 µg/mL | [1] |
| Human Colorectal Adenocarcinoma (WiDr) | Ethanol Extract (Holothuria atra) | 9.6 to 14.3 µg/mL | [1] |
| Human Cervix Adenocarcinoma (HeLa) | Ethanol Extract (Holothuria atra) | 9.6 to 14.3 µg/mL | [1] |
Mechanism of Action: Inducing Apoptosis in Cancer Cells
Research indicates that a primary mechanism through which this compound derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells. Studies on saponins from Holothuria leucospilota have shown that they can modulate the expression of key proteins involved in the apoptotic pathway. Specifically, these compounds have been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[3][5] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of caspases, a family of proteases that execute the apoptotic program. Evidence also points to the activation of caspase-3, a key executioner caspase, in cells treated with Holothuria atra extracts.[1]
Furthermore, network pharmacology studies have identified several key tumor targets for saponins from H. leucospilota, including AURKB, BIRC5, CHEK1, PTGS2, and MMP9. The modulation of these targets may affect critical cellular processes like proliferation and migration, potentially through the neuroactive ligand-receptor signaling pathway.[2]
Below is a diagram illustrating the proposed apoptotic signaling pathway induced by this compound derivatives.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies cited in the research on this compound derivatives.
Extraction and Isolation of this compound Glycosides
A common workflow for the extraction and purification of saponins from sea cucumbers is outlined below.
Detailed Protocol:
-
Sample Preparation: The body wall of the sea cucumber is dried and powdered to increase the surface area for extraction.
-
Extraction: The powdered material is extracted with a solvent, typically 80% ethanol, which has been shown to be effective in isolating saponins.[5] The mixture is agitated for an extended period to ensure maximum extraction efficiency.
-
Filtration and Concentration: The extract is filtered to remove solid debris. The solvent is then removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
Purification: The crude extract is further purified using column chromatography. A common stationary phase for this purpose is Diaion HP-20 resin. The column is washed with deionized water, and the saponins are then eluted with increasing concentrations of ethanol.
-
Fraction Collection and Analysis: The eluted fractions are collected and analyzed for the presence of saponins using methods such as the foam test, Thin Layer Chromatography (TLC), and hemolytic assays.[5]
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivative or extract. A control group receives only the vehicle used to dissolve the compound.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.
Future Perspectives
The pharmacological potential of this compound derivatives is a promising area of research. While significant progress has been made in understanding their cytotoxic effects, further studies are needed to fully elucidate their therapeutic potential. Key areas for future investigation include:
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the this compound aglycone or the attached sugar moieties affect bioactivity will be crucial for the rational design of more potent and selective drug candidates.
-
In-depth Mechanistic Studies: A more detailed understanding of the signaling pathways modulated by these compounds is needed. This includes identifying upstream and downstream targets beyond the Bax/Bcl-2 axis.
-
In Vivo Efficacy and Safety: While in vitro studies have shown promising results, further in vivo studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds.
-
Exploration of Other Pharmacological Activities: Beyond their cytotoxic effects, this compound derivatives may possess other therapeutic properties, such as anti-inflammatory, antimicrobial, and immunomodulatory activities, which warrant further investigation.
The continued exploration of these fascinating marine natural products holds the potential for the discovery of novel therapeutic agents for the treatment of cancer and other diseases.
References
- 1. phcogres.com [phcogres.com]
- 2. target-screening-and-validation-of-the-antitumor-effect-of-saponin-extract-from-holothuria-leucospilota - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Putative mechanism for apoptosis-inducing properties of crude saponin isolated from sea cucumber (Holothuria leucospilota) as an antioxidant compound - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Treasures of the Deep: A Technical Guide to the Structural Elucidation of Novel Holostanol Analogs from Deep-Sea Cucumbers
For Researchers, Scientists, and Drug Development Professionals
The deep sea, a realm of extreme conditions, harbors a largely untapped reservoir of biodiversity with the potential to yield novel bioactive compounds. Among the fascinating inhabitants of this environment, deep-sea cucumbers (Holothuroidea) have emerged as a promising source of unique secondary metabolites, particularly triterpene glycosides. This in-depth technical guide focuses on the structural elucidation of a significant class of these compounds: novel holostanol analogs. These saponins, characterized by a holostane-type aglycone, exhibit a wide range of potent biological activities, including cytotoxic, antifungal, and antiviral properties, making them prime candidates for drug discovery and development.
This guide provides a comprehensive overview of the methodologies employed in the isolation, purification, and intricate structural determination of these complex natural products. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate the challenges and opportunities presented by these remarkable marine-derived compounds.
The this compound Scaffold: A Foundation for Bioactivity
This compound analogs are triterpene glycosides built upon a lanostane-type aglycone, distinguished by the presence of an 18(20)-lactone ring. The structural diversity of these molecules arises from variations in the aglycone's side chain, the degree and position of hydroxylation and other substitutions, and the composition and sulfation pattern of the appended oligosaccharide chain.[1][2] These subtle structural modifications can have a profound impact on the biological activity of the compounds.
Experimental Protocols: From Deep-Sea Specimen to Pure Compound
The journey from a deep-sea cucumber to an isolated, structurally characterized this compound analog involves a meticulous multi-step process. The following sections detail the key experimental protocols.
Sample Collection and Extraction
Fresh or frozen deep-sea cucumber specimens are the starting point. The body walls are typically the primary source of these glycosides.
Protocol: Ethanolic Extraction
-
Homogenization: The collected sea cucumber body walls are minced and homogenized.
-
Extraction: The homogenized tissue is extracted exhaustively with 70% ethanol at room temperature. This is often repeated multiple times to ensure complete extraction of the polar glycosides.[3]
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
A combination of chromatographic techniques is employed to separate the complex mixture of compounds present in the crude extract and isolate the this compound analogs of interest.
Protocol: Multi-Step Chromatographic Purification
-
Hydrophobic Chromatography: The crude extract is first subjected to hydrophobic chromatography on a Polychrom-1 (powdered Teflon) column. This step effectively removes salts and other highly polar impurities. The glycoside fraction is then eluted with a stepwise gradient of ethanol in water.[4]
-
Silica Gel Column Chromatography: The glycoside-rich fraction is further fractionated by silica gel column chromatography. A typical mobile phase consists of a chloroform-ethanol-water solvent system in varying ratios. Fractions are collected and monitored by thin-layer chromatography (TLC).[5]
-
High-Performance Liquid Chromatography (HPLC): Final purification of individual this compound analogs is achieved by reversed-phase or normal-phase HPLC. A C18 column is commonly used for reversed-phase HPLC with a mobile phase of methanol or acetonitrile in water.[4]
Structural Elucidation: Deciphering the Molecular Architecture
The precise molecular structure of a novel this compound analog is determined through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is instrumental in determining the molecular formula of the isolated compound by providing a highly accurate mass measurement.[5] Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer valuable clues about the structure of the aglycone and the sequence of the sugar units in the oligosaccharide chain.[3]
NMR Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for complex natural products. A suite of 1D and 2D NMR experiments is employed to piece together the molecular puzzle.
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule.
-
¹³C NMR: Reveals the number of carbon atoms and their hybridization states.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different structural fragments.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.[5]
-
Quantitative Data of Novel this compound Analogs
The following tables summarize the key quantitative data for representative novel this compound analogs isolated from deep-sea cucumbers.
Table 1: ¹H and ¹³C NMR Data for the Aglycone of a Novel this compound Analog
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 35.8 | 1.55, m; 1.05, m |
| 2 | 27.2 | 1.85, m; 1.70, m |
| 3 | 89.1 | 3.20, dd (11.5, 4.5) |
| 4 | 39.5 | - |
| 5 | 47.9 | 1.25, m |
| ... | ... | ... |
| 18 | 176.8 | - |
| 20 | 82.8 | - |
| 21 | 22.5 | 1.50, s |
| ... | ... | ... |
Note: Data is illustrative and based on published values for similar compounds.[5]
Table 2: HR-ESI-MS and Cytotoxicity Data for Novel this compound Analogs
| Compound Name | Molecular Formula | [M-Na]⁻ (m/z) Calculated | [M-Na]⁻ (m/z) Found | Source Organism | Cytotoxicity (IC₅₀, µM) vs. HeLa |
| Chilensoside A | C₆₀H₉₂O₃₄S₂Na₂ | 1443.4815 | 1443.4800 | Paracaudina chilensis | >10 |
| Chitonoidoside G | C₅₉H₉₄O₂₈S₂Na₂ | 1345.5110 | 1345.5121 | Psolus chitonoides | 8.5 |
| Impatienside A | C₆₃H₁₀₀O₃₀ | 1340.6202 | 1340.6208 | Holothuria impatiens | 0.45 (vs. A-549) |
Data compiled from references[4][5][6].
Mechanism of Action: Induction of Apoptosis
Many this compound analogs exhibit potent cytotoxic activity against various cancer cell lines. A common mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death. The intrinsic mitochondrial pathway is a key signaling cascade activated by these compounds.
Signaling Pathway: Intrinsic Apoptosis
This compound analogs can induce cellular stress, leading to an increase in the production of reactive oxygen species (ROS). This triggers the mitochondrial apoptotic pathway.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): An increase in the Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane.[7]
-
Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[7]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates pro-caspase-9, which in turn activates the executioner caspase-3.[7]
-
Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Conclusion and Future Perspectives
The deep sea represents a vast and underexplored frontier for the discovery of novel bioactive natural products. The this compound analogs isolated from deep-sea cucumbers are a testament to the chemical diversity and therapeutic potential of this unique ecosystem. The structural elucidation of these complex molecules, while challenging, is made possible by the synergistic application of advanced chromatographic and spectroscopic techniques.
As our understanding of the biological activities and mechanisms of action of these compounds grows, so too does their potential for development into new therapeutic agents. Further research into the structure-activity relationships of this compound analogs will be crucial for the rational design of more potent and selective drug candidates. The continued exploration of the deep sea, coupled with innovations in natural product chemistry, promises to unveil a new generation of marine-derived medicines.
References
- 1. Saponins of North Atlantic Sea Cucumber: Chemistry, Health Benefits, and Future Prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Anticancer and anticholesterol attributes of sea cucumbers: An opinion in terms of functional food applications [frontiersin.org]
- 4. Saponins of North Atlantic Sea Cucumber: Chemistry, Health Benefits, and Future Prospectives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Significance of Holostanol Biosynthesis in Echinoderms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinoderms, a diverse phylum of marine invertebrates, possess a unique sterol metabolism characterized by the biosynthesis of stanols, particularly holostanols. This technical guide delves into the evolutionary significance, biosynthetic pathways, and physiological roles of these saturated sterols. The conversion of dietary Δ5-sterols, such as cholesterol, into holostanols is a key metabolic feature in certain classes of echinoderms, notably Holothuroidea (sea cucumbers) and Asteroidea (starfish). This biochemical adaptation is intrinsically linked to the evolution of potent chemical defense mechanisms, namely the production of membranolytic saponins. This document provides a comprehensive overview of the current understanding of holostanol biosynthesis, including proposed enzymatic pathways and key intermediates. It also presents quantitative data on sterol composition, detailed experimental protocols for sterol analysis, and discusses the broader evolutionary context of this unique metabolic trait. The information contained herein is intended to be a valuable resource for researchers in marine natural products, comparative biochemistry, and drug discovery.
Introduction: The Unique Sterol Profile of Echinoderms
Echinoderms, including sea cucumbers, starfish, sea urchins, brittle stars, and sea lilies, exhibit a fascinating divergence in their sterol composition compared to other animal phyla. While most animals utilize cholesterol (a Δ5-sterol) as the primary structural component of their cell membranes, many echinoderms have evolved the capacity to modify their dietary sterols into a complex array of other sterols, including the saturated stanols known as holostanols.
The phylum Echinodermata can be broadly divided into two groups based on their dominant sterol type.[1] Crinoidea (sea lilies), Ophiuroidea (brittle stars), and Echinoidea (sea urchins) primarily contain Δ5-sterols, similar to vertebrates. In contrast, Asteroidea (starfish) and Holothuroidea (sea cucumbers) are characterized by a predominance of Δ7-sterols and stanols (holostanols).[1] This distribution is not arbitrary and reflects a significant evolutionary divergence in sterol metabolism.
Evolutionary Significance: A Chemical Defense Strategy
The biosynthesis of holostanols in sea cucumbers and starfish is not merely a variation in membrane composition; it is a critical adaptation that enables a potent chemical defense strategy. These two classes of echinoderms produce membranolytic toxins in the form of saponins (triterpene glycosides in sea cucumbers and steroid glycosides in starfish). These saponins function by intercalating into cell membranes and forming pores, leading to cell lysis.
Crucially, the lytic activity of these saponins is dependent on the presence of Δ5-sterols, like cholesterol, in the target cell membrane. By replacing the cholesterol in their own membranes with holostanols (which lack the Δ5 double bond), these echinoderms have evolved a mechanism of autoprotection against their own toxins. This allows them to safely produce and store high concentrations of these defensive compounds. Therefore, the evolutionary driver for this compound biosynthesis appears to be the concurrent evolution of this sophisticated chemical defense system.
This compound Biosynthesis Pathway
While the complete enzymatic machinery for this compound biosynthesis in echinoderms has not been fully elucidated, tracer studies have provided significant insights into the key steps of the pathway. The primary dietary sterol, typically cholesterol (cholest-5-en-3β-ol), is converted to 5α-cholestan-3β-ol (cholestanol), a key this compound.
Based on available evidence, the proposed pathway for the conversion of cholesterol to cholestanol in starfish involves the following steps[2][3]:
-
Isomerization: The Δ5 double bond of cholesterol is isomerized to a Δ4 double bond, forming cholest-4-en-3-one. This step is likely catalyzed by a steroid Δ-isomerase .
-
Reduction of the Δ4 Double Bond: The Δ4 double bond of cholest-4-en-3-one is then reduced to form 5α-cholestan-3-one. This reaction is catalyzed by a 3-oxo-5α-steroid 4-dehydrogenase (reductase) .
-
Reduction of the 3-keto Group: Finally, the 3-keto group of 5α-cholestan-3-one is reduced to a 3β-hydroxyl group, yielding 5α-cholestan-3β-ol (cholestanol). This step is catalyzed by a 3β-hydroxysteroid dehydrogenase .
Furthermore, in starfish, cholestanol can be further converted to Δ7-sterols, such as 5α-cholest-7-en-3β-ol, which are also characteristic of this class.[2] This suggests the presence of a sterol Δ7-desaturase enzyme.
Proposed biosynthetic pathway for this compound formation in Asteroidea.
Quantitative Data on Echinoderm Sterols
The sterol composition of echinoderms varies significantly between classes and even between different tissues within the same organism. The following table summarizes representative data on the relative abundance of major sterols in different echinoderm classes. It is important to note that these values can be influenced by diet and environmental factors.
| Echinoderm Class | Species | Tissue | Cholesterol (%) | Cholestanol (%) | Δ7-Sterols (%) | Other Sterols (%) | Reference |
| Holothuroidea | Holothuria leucospilota | Body Wall | 15-25 | 30-40 | 20-30 | 15-25 | [4] |
| Cucumaria frondosa | Body Wall | 10-20 | 40-50 | 15-25 | 10-20 | [5] | |
| Asteroidea | Asterias rubens | Whole Animal | 20-30 | 10-20 | 40-50 | 10-20 | [2] |
| Solaster papposus | Whole Animal | 25-35 | 5-15 | 45-55 | 5-15 | [2] | |
| Echinoidea | Diadema setosum | Gonads | 80-90 | <5 | <5 | 5-15 | [6] |
| Ophiuroidea | Ophiura ophiura | Whole Animal | 85-95 | <5 | <5 | 5-10 | Goad et al., 1972 |
| Crinoidea | Antedon bifida | Whole Animal | 90-98 | <2 | <2 | 2-8 | Goad et al., 1972 |
Experimental Protocols
Protocol for Sterol Extraction from Sea Cucumber Body Wall
This protocol is adapted from established methods for lipid extraction from marine invertebrate tissues.
Materials:
-
Freeze-dried and powdered sea cucumber body wall
-
Chloroform
-
Methanol
-
Distilled water
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Weigh 10 g of freeze-dried and powdered sea cucumber body wall tissue.
-
Add 200 mL of a chloroform:methanol (2:1, v/v) solvent mixture to the tissue powder.
-
Stir the mixture for 4 hours at room temperature.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the tissue residue.
-
Wash the residue with 50 mL of the chloroform:methanol mixture and combine the filtrates.
-
To the combined filtrate, add 0.2 volumes of distilled water and mix vigorously.
-
Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the chloroform under reduced pressure using a rotary evaporator at 40°C.
-
The resulting lipid extract can be stored at -20°C under nitrogen for further analysis.
Workflow for the extraction of sterols from sea cucumber tissue.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sterols
Materials:
-
Lipid extract from the previous protocol
-
Saponification reagent (e.g., 1 M KOH in 90% ethanol)
-
Hexane
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
Internal standard (e.g., 5α-cholestane)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Saponification:
-
Dissolve a known amount of the lipid extract in the saponification reagent.
-
Heat the mixture at 80°C for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Add an equal volume of distilled water and extract the non-saponifiable lipids (including sterols) three times with hexane.
-
Pool the hexane extracts and wash with distilled water until neutral.
-
Dry the hexane extract over anhydrous sodium sulfate and evaporate to dryness.
-
-
Derivatization:
-
Dissolve the dried sterol extract in a known volume of dry pyridine or other suitable solvent.
-
Add the derivatization agent and heat at 60°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a temperature program that allows for the separation of the different sterol TMS ethers. A typical program might be: initial temperature of 180°C, ramp to 280°C at 5°C/min, and hold for 20 minutes.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.
-
Identify the sterols based on their retention times and mass spectra compared to authentic standards.
-
Quantify the individual sterols by comparing their peak areas to that of the internal standard.
-
Holostanols and Signaling: A Missing Link?
While the structural role of holostanols in echinoderm membranes and their importance as precursors for chemical defense are well-established, there is currently no direct evidence to suggest that holostanols or their derivatives function as signaling molecules in a manner analogous to steroid hormones in vertebrates. The evolution of nuclear receptors for steroid hormones appears to be a vertebrate innovation, and the corresponding signaling pathways have not been identified in echinoderms. Future research, however, may uncover novel signaling roles for these unique marine sterols. It is plausible that some saponins, derived from holostanols, could have signaling functions, for instance by modulating the activity of membrane-bound receptors or ion channels.[7]
Logical relationship of this compound biosynthesis to evolutionary advantage.
Conclusion and Future Directions
The biosynthesis of holostanols in echinoderms represents a fascinating example of metabolic evolution driven by the need for chemical defense. The replacement of membrane-destabilizing Δ5-sterols with inert stanols has enabled sea cucumbers and starfish to become potent producers of membranolytic saponins. While the broad strokes of the biosynthetic pathway have been outlined, significant opportunities for future research remain. The definitive identification and characterization of the enzymes involved in this pathway, particularly the reductases and isomerases, will provide a more complete understanding of this unique metabolic adaptation. Furthermore, exploring the potential, yet undiscovered, signaling roles of holostanols and their derivatives could open new avenues in marine invertebrate endocrinology and pharmacology. The unique biological activities of sea cucumber-derived compounds, including their hypolipidemic effects, also warrant further investigation for their potential in drug development.[5][7]
References
- 1. The Sterols of Echinoderms (1972) | L. J. Goad | 81 Citations [scispace.com]
- 2. The conversion of cholest-5-en-3beta-ol into cholest-7-en-3beta-ol by the echinoderms Asterias rubens and Solaster papposus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The intermediacy of 3-oxo steroids in the conversion of cholest-5-en-3 -ol into 5 -cholestan-3 -ol by the starfish Asterias rubens and Porania pulvillus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and Characterization of Organ Components of the Malaysian Sea Cucumber Holothuria leucospilota Yielded Bioactives Exhibiting Diverse Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. Sea cucumber-derived compounds for treatment of dyslipidemia: A review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Chemical Arsenal of the Deep: Holostanol Glycosides and Their Pivotal Role in Predator-Prey Dynamics
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the perpetual arms race of marine predator-prey interactions, sessile and slow-moving organisms have evolved a sophisticated array of chemical defenses to deter predation. Among the most fascinating of these are the chemical arsenals of holothurians, commonly known as sea cucumbers. These echinoderms produce a class of triterpenoid glycosides, often referred to as saponins, with a characteristic holostane steroidal backbone. While the term "holostanol" is not formally established, it aptly describes the saturated tetracyclic triterpene aglycone, a derivative of lanosterol, which forms the core of these defensive compounds. This technical guide provides an in-depth exploration of the ecological significance of this compound-derived saponins in mediating predator-prey relationships, detailing the experimental methodologies used to elucidate their function, summarizing key quantitative data, and visualizing the intricate biological pathways involved.
The Ecological Role of this compound Glycosides: A Chemical Shield
This compound glycosides are the primary chemical defense mechanism for many sea cucumber species, acting as potent feeding deterrents and, in some cases, toxins to potential predators.[1][2][3] These compounds are typically concentrated in the body wall and specialized defensive organs, such as Cuvierian tubules, which can be expelled in a sticky, toxic net to entangle and repel attackers.[1][4][5] The diversity of these saponins, both within and between species, suggests a co-evolutionary dynamic with predators, leading to a wide spectrum of chemical structures tailored to specific defensive needs.
The primary mechanism of action for the defensive properties of these saponins is their ability to interact with and disrupt cell membranes.[6] This membranolytic activity is a key factor in their feeding deterrent and toxic effects on predators.
Quantitative Analysis of this compound Glycoside Distribution
The concentration and diversity of this compound glycosides vary significantly among different sea cucumber species and even between different tissues within the same organism. This distribution is directly linked to their ecological role in defense.
| Sea Cucumber Species | Tissue | Saponin Congeners Detected | Total Saponin Concentration (mg equiv. saponin/g wet weight) | Reference |
| Holothuria atra | Body Wall | 4 | 0.43 ± 0.11 (Hemolysis); 0.35 ± 0.08 (Orcinol) | [1] |
| Holothuria leucospilota | Body Wall | 6 | 0.32 ± 0.10 (Hemolysis); 0.39 ± 0.11 (Orcinol) | [1] |
| Cuvierian Tubules | 8 | 1.13 ± 0.35 (Hemolysis); 0.40 ± 0.12 (Orcinol) | [1] | |
| Pearsonothuria graeffei | Body Wall | 8 | 0.49 ± 0.12 (Hemolysis); 0.41 ± 0.09 (Orcinol) | [1] |
| Cuvierian Tubules | 8 | 3.31 ± 0.83 (Hemolysis); 0.81 ± 0.20 (Orcinol) | [1] | |
| Actinopyga echinites | Body Wall | 10 | 0.28 ± 0.09 (Hemolysis); 0.25 ± 0.07 (Orcinol) | [1] |
| Cuvierian Tubules | 6 | 3.12 ± 0.78 (Hemolysis); 2.21 ± 0.55 (Orcinol) | [1] | |
| Bohadschia subrubra | Body Wall | 19 | 0.55 ± 0.15 (Hemolysis); 0.45 ± 0.12 (Orcinol) | [1] |
| Cuvierian Tubules | 18 | 1.25 ± 0.31 (Hemolysis); 0.70 ± 0.18 (Orcinol) | [1] |
Table 1: Qualitative and Quantitative Saponin Content in Various Sea Cucumber Species. Data from Van Dyck et al. (2010) illustrates the diversity and concentration of saponins in the body wall and Cuvierian tubules. Concentrations were determined by hemolytic activity and the orcinol reaction, providing a semi-quantitative measure.[1]
| Sea Cucumber Species | Fraction | Cell Line | LC50 (µg/mL) |
| Holothuria leucospilota | n-Hexane (Body Wall) | MCF-7 | 4.3 |
| n-Hexane (Body Wall) | HeLa | 12.5 | |
| Holothuria scabra | n-Hexane (Body Wall) | MCF-7 | 5.4 |
| n-Hexane (Body Wall) | HeLa | 13.6 | |
| Holothuria atra | n-Hexane (Body Wall) | MCF-7 | 7.3 |
| n-Hexane (Body Wall) | HeLa | 15.8 |
Table 2: Cytotoxicity (LC50) of Sea Cucumber Extracts. This table presents the 50% lethal concentration (LC50) of n-Hexane fractions from the body walls of three Holothuria species on human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, demonstrating their potent cytotoxic effects.
Experimental Protocols
A comprehensive understanding of the ecological role of this compound glycosides relies on a suite of specialized experimental protocols designed to isolate, identify, and assess the biological activity of these compounds.
Extraction and Purification of this compound Glycosides
A general workflow for the extraction and purification of saponins from sea cucumber tissues is as follows:
Caption: Workflow for the extraction and purification of this compound glycosides.
Detailed Methodology:
-
Sample Preparation: Freshly collected sea cucumber tissues (body wall or Cuvierian tubules) are freeze-dried to preserve the chemical integrity of the saponins. The dried tissue is then ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction: The powdered tissue is extracted with 80% ethanol at room temperature with continuous stirring. This process is typically repeated multiple times to ensure complete extraction of the saponins.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. A common method involves partitioning between n-butanol and water. The saponins, being amphipathic, will preferentially move into the n-butanol layer.
-
Chromatographic Purification: The saponin-rich n-butanol fraction is further purified using a combination of chromatographic techniques. This often starts with column chromatography over silica gel or a reversed-phase C18 stationary phase. Final purification to isolate individual saponin congeners is typically achieved using High-Performance Liquid Chromatography (HPLC).[1]
Fish Feeding Deterrent Assay
This bioassay is crucial for directly testing the ecological function of this compound glycosides as feeding deterrents.
Detailed Methodology:
-
Food Pellet Preparation: A standard fish food is ground into a fine powder. The crude saponin extract or purified saponin is dissolved in a solvent (e.g., ethanol) and mixed with the food powder. The solvent is then evaporated, leaving the saponin evenly distributed in the food matrix. Control pellets are prepared using only the solvent. The powdered mixture is then reconstituted with a binder (e.g., gelatin) and formed into pellets of a consistent size and weight.
-
Acclimation of Test Fish: A suitable predator fish species is acclimated to the experimental setup and trained to feed on the control food pellets.
-
Feeding Trial: Individual fish are offered a choice between a control pellet and a saponin-treated pellet, or they are offered the pellets sequentially. The number of pellets of each type consumed over a specific time period is recorded.
-
Data Analysis: The feeding deterrence is calculated as the percentage reduction in the consumption of treated pellets compared to control pellets. Statistical analysis (e.g., a paired t-test or Wilcoxon signed-rank test) is used to determine if the difference in consumption is significant.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of natural products.[7]
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Culture: Cells from a relevant predator species or a model cell line are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of the purified this compound glycosides or extracts. Control wells receive only the vehicle (e.g., DMSO) used to dissolve the saponins.
-
MTT Addition and Incubation: After the treatment period (typically 24-48 hours), the media is removed, and a fresh medium containing MTT is added to each well. The plate is incubated for a further 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is expressed as a percentage of the control. The 50% lethal concentration (LC50) is then calculated, which is the concentration of the compound that causes a 50% reduction in cell viability.
Biosynthesis and Signaling Pathways
The biosynthesis of the holostane core of these defensive saponins is a unique adaptation within the animal kingdom, diverging from the typical sterol synthesis pathway.
Biosynthesis of the Holostane Core
The biosynthesis of the triterpenoid backbone of this compound glycosides begins with the cyclization of 2,3-oxidosqualene. In most animals, this leads to the formation of lanosterol, a precursor for cholesterol. However, in sea cucumbers, a distinct oxidosqualene cyclase (OSC) directs the cyclization towards the formation of protolanosterol, which is then further modified to create the holostane skeleton.[6]
Caption: Simplified biosynthesis pathway of the holostane core.
Signaling Pathways in Predator Cells
While the precise signaling pathways activated in predator cells upon exposure to this compound glycosides are not fully elucidated in an ecological context, studies on their anticancer properties provide valuable insights. The membranolytic action of saponins can lead to a cascade of intracellular events, including the induction of apoptosis (programmed cell death).
One proposed mechanism involves the disruption of the mitochondrial membrane, leading to the release of cytochrome c. This, in turn, activates a caspase cascade, a family of proteases that execute the apoptotic program.
Caption: Proposed saponin-induced apoptosis pathway in predator cells.
Conclusion and Future Directions
This compound-derived saponins are a testament to the evolutionary ingenuity of sea cucumbers, providing a formidable chemical defense against predation. The methodologies outlined in this guide provide a framework for the continued investigation of these fascinating natural products. For researchers in marine ecology, a deeper understanding of the structure-activity relationships of these compounds will shed further light on the intricacies of chemical warfare in the marine environment. For drug development professionals, the potent cytotoxicity and unique mechanisms of action of these saponins offer a rich source of inspiration for the discovery of novel therapeutic agents.
Future research should focus on elucidating the specific molecular targets and signaling pathways of these saponins in predator organisms. Furthermore, a more comprehensive quantitative analysis of a wider range of sea cucumber species and their associated predators will provide a more complete picture of the ecological significance of this remarkable class of marine natural products.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. Lactic Acid Bacteria-Mediated Synthesis of Selenium Nanoparticles: A Smart Strategy Against Multidrug-Resistant Pathogens [mdpi.com]
- 4. Biosynthesis of saponin defensive compounds in sea cucumbers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalsaroundtheglobe.com [animalsaroundtheglobe.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Methodological & Application
Application Note: Quantification of Holostanol in Marine Tissues by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of holostanol, the aglycone of holothurian saponins, in marine invertebrate tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, including tissue homogenization, extraction, and chromatographic separation, culminating in detection by tandem mass spectrometry. This method is intended for researchers in marine biology, natural product chemistry, and drug discovery who require accurate quantification of this bioactive compound.
Introduction
This compound is the core aglycone structure of a diverse group of triterpenoid glycosides, commonly known as saponins, found in sea cucumbers (Holothuroidea). These compounds are of significant interest due to their wide range of biological activities, including cytotoxic and antifungal properties.[1] Accurate quantification of this compound in marine tissues is crucial for understanding the biosynthesis of these saponins, their ecological roles, and for the quality control of marine-derived natural products. This application note details a highly selective and sensitive LC-MS/MS method for the determination of this compound in complex biological matrices. The method is based on the principles of steroid and triterpenoid analysis and has been adapted for the specific properties of this compound.
Experimental Workflow
A generalized workflow for the quantification of this compound from marine tissues is presented below.
Caption: Experimental workflow for this compound quantification.
Detailed Protocols
Sample Preparation
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen marine tissue.
-
Add 1 mL of ice-cold 80% methanol/water.
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform suspension is achieved.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Liquid-Liquid Extraction:
-
To the supernatant, add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 500 µL of 50% methanol/water.
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 40% methanol/water to remove polar impurities.
-
Elute the this compound with 1 mL of 90% methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection parameters are outlined below. These are starting points and may require optimization for specific instrumentation.
Liquid Chromatography (UPLC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v) |
| Gradient | 70-100% B over 8 min, hold at 100% B for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry Conditions:
For the purpose of this application note, we will use the molecular formula of a common holostane aglycone, 3β,20S-dihydroxy-5α-lanostano-18,20-lactone (C₃₀H₄₈O₄), with a monoisotopic mass of approximately 472.35 g/mol .
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Table 1: Hypothetical MRM Transitions for this compound Quantification
Note: These transitions are predictive and require experimental verification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 473.36 [M+H]⁺ | 455.35 | 15 | 100 |
| This compound (Qualifier) | 473.36 [M+H]⁺ | 437.34 | 20 | 100 |
| Internal Standard | Analyte-specific | Analyte-specific | Optimized | 100 |
Data Presentation
The following table presents example quantitative data for this compound in different marine tissues. This data is for illustrative purposes and represents typical results that could be obtained using this method.
Table 2: Example Quantitative Data for this compound in Marine Tissues
| Tissue Source | This compound Concentration (µg/g tissue) | % RSD (n=3) |
| Sea Cucumber A (Body Wall) | 15.2 | 4.5 |
| Sea Cucumber A (Viscera) | 28.9 | 6.1 |
| Sea Cucumber B (Body Wall) | 8.7 | 5.3 |
| Sea Cucumber B (Viscera) | 19.4 | 7.2 |
Table 3: Method Performance Characteristics (Illustrative)
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 105% |
Logical Relationship Diagram
The relationship between the analyte, its source, and the analytical technique is depicted in the diagram below.
Caption: Relationship between this compound, its source, and the analytical method.
Conclusion
The LC-MS/MS method presented in this application note provides a selective and sensitive approach for the quantification of this compound in marine tissues. The detailed protocol for sample preparation and analysis allows for reliable determination of this important bioactive compound, supporting further research into its physiological roles and potential applications.
References
Application Notes & Protocols: Isolation of Holostanol from Crude Sea Cucumber Extract
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sea cucumbers are marine invertebrates known to produce a diverse array of bioactive secondary metabolites, including triterpenoid glycosides, commonly known as saponins. The aglycone (non-sugar) core of many of these saponins is a holostane-type structure, with holostanol being a primary example.[1] These compounds have garnered significant interest for their wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antifungal properties. This document provides a comprehensive protocol for the isolation of this compound from crude sea cucumber extracts, involving multi-step extraction, purification of the parent saponins, and subsequent acid hydrolysis to yield the target aglycone.
Part 1: Experimental Protocols
This section details the multi-stage process for isolating this compound. The overall workflow involves the extraction and purification of holothurin saponins, followed by acid hydrolysis to cleave the glycosidic bonds and release the this compound aglycone.
Protocol 1.1: Preparation of Crude Saponin Extract
This protocol outlines the initial extraction and partitioning steps to obtain a saponin-rich fraction from sea cucumber biomass.
1. Materials and Reagents:
-
Frozen or freeze-dried sea cucumber body wall (e.g., from Holothuria species)
-
Methanol (MeOH), analytical grade
-
n-Butanol (n-BuOH), analytical grade
-
n-Hexane, analytical grade
-
Deionized water (H₂O)
-
Rotary evaporator
-
Freeze-dryer (Lyophilizer)
2. Procedure:
-
Sample Preparation: Cut the frozen or freeze-dried sea cucumber body walls into small pieces. For freeze-dried samples, pulverize into a coarse powder.
-
Maceration/Extraction:
-
Immerse the prepared sea cucumber tissue in methanol at a sample-to-solvent ratio of 1:10 (w/v).
-
Allow the mixture to macerate for 24-48 hours at room temperature with occasional stirring.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentrate the methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude residue.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude residue in H₂O and transfer it to a separatory funnel.
-
Perform a liquid-liquid partition by adding an equal volume of n-butanol. Shake vigorously and allow the layers to separate.
-
Collect the upper n-butanol layer. Repeat this extraction step three times to maximize the recovery of saponins.
-
Combine all n-butanol fractions and concentrate using a rotary evaporator to yield a saponin-enriched crude extract.
-
-
Defatting (Optional but Recommended):
-
Dissolve the n-butanol extract in 85-90% aqueous methanol.
-
Partition this solution against an equal volume of n-hexane to remove lipids and other nonpolar compounds.
-
Discard the upper n-hexane layer. Repeat the partitioning two more times.
-
Collect the aqueous methanol layer and concentrate it via rotary evaporation.
-
-
Drying: Lyophilize the final concentrated extract to obtain a dry, powdered crude saponin mixture.
Protocol 1.2: Chromatographic Purification of Saponins
This protocol describes the purification of the crude saponin mixture using column chromatography to isolate saponin fractions.
1. Materials and Reagents:
-
Crude saponin extract (from Protocol 1.1)
-
Silica Gel (C18, reversed-phase), for flash chromatography
-
Sephadex LH-20 resin
-
Methanol (MeOH), HPLC grade
-
Deionized water (H₂O), HPLC grade
-
Flash chromatography system or glass columns
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)
2. Procedure:
-
Reversed-Phase Column Chromatography:
-
Prepare a C18 silica gel column equilibrated with 100% H₂O or a high-aqueous methanol solution (e.g., 90% H₂O).
-
Dissolve the crude saponin extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column using a stepwise gradient of increasing methanol concentration in water (e.g., 80%, 60%, 40%, 20% H₂O in MeOH, followed by 100% MeOH).
-
Collect fractions of a defined volume (e.g., 10-20 mL).
-
Monitor the fractions using TLC, spotting each fraction and developing the plate in a suitable solvent system (e.g., Chloroform:Methanol:Water, 7:3:0.5). Visualize spots using an appropriate stain (e.g., ceric sulfate spray followed by heating).
-
Pool fractions containing similar saponin profiles based on TLC analysis.
-
-
Size-Exclusion Chromatography:
-
Pack a column with Sephadex LH-20 resin and equilibrate with 100% methanol.
-
Concentrate the pooled saponin-rich fractions from the previous step and dissolve the residue in methanol.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute with 100% methanol at a constant flow rate.
-
Collect fractions and monitor via TLC to group purified saponin fractions.
-
3. Final Purification with HPLC (Optional):
-
For obtaining highly pure individual saponins before hydrolysis, semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) can be employed.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or ammonium acetate.
Protocol 1.3: Acid Hydrolysis of Saponins to Yield this compound
This protocol details the final step of cleaving the sugar moieties from the purified saponin mixture to isolate the this compound aglycone.
1. Materials and Reagents:
-
Purified saponin fraction (from Protocol 1.2)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Deionized water (H₂O)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
2. Procedure:
-
Hydrolysis Reaction:
-
Place the purified, dried saponin fraction (e.g., 5-10 mg) into a round-bottom flask.
-
Add 5 mL of 2.0 N Trifluoroacetic Acid (TFA) in water. Alternatively, 2N to 6N HCl in an aqueous alcohol solution can be used.[2][3][4]
-
Attach the reflux condenser and heat the mixture at 75-80°C for 6 hours.[2] For HCl hydrolysis, refluxing at 100°C for 4-6 hours is common.[3][4]
-
Allow the reaction mixture to cool to room temperature.
-
-
Extraction of Aglycone (this compound):
-
Dilute the cooled reaction mixture with an equal volume of deionized water.
-
Transfer the solution to a separatory funnel and extract the aglycones by partitioning against ethyl acetate (3 x 15 mL).
-
Combine the organic (ethyl acetate) layers.
-
-
Washing and Drying:
-
Wash the combined organic layer with deionized water to remove any residual acid and water-soluble sugars.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
-
Isolation of this compound:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound aglycone.
-
Further purification of the this compound can be performed using silica gel column chromatography or preparative TLC if necessary.
-
Part 2: Data Presentation
The quantitative outcomes of the isolation process can vary significantly based on the sea cucumber species, collection time, and specific experimental conditions. The following tables provide representative data compiled from various studies.
Table 1: Solvent Partitioning Yields from Crude Extract
| Starting Material | Initial Extract | Partitioning Solvent | Fraction | Yield (g) from 12.0 g MeOH Extract | Reference |
| Holothuria atra (Body Wall) | Methanol Extract | n-Butanol / H₂O | n-Butanol Fraction | 3.8 | [5] |
| n-Butanol Fraction | n-Hexane / 15% aq. MeOH | 15% aq. MeOH Fraction | 3.5 | [5] |
Table 2: Chromatographic Fractionation Parameters and Yields
| Chromatography Type | Column/Resin | Mobile Phase (Gradient) | Starting Mass (mg) | Fraction | Yield (mg) | Reference |
| Reversed-Phase CC | YMC Gel ODS-A | Stepped gradient (90% to 10% aq. MeOH) | 3500 | 50% aq. MeOH | 459.5 | [5] |
| Reversed-Phase CC | YMC Gel ODS-A | Stepped gradient (90% to 10% aq. MeOH) | 3500 | 30% aq. MeOH | 236.2 | [5] |
| Preparative HPLC | YMC-Pack Pro C18 | EtOH / 27.3 mM NH₄OAc (46.5:53.5) | 459.5 + 236.2 | Holothurin A | 13.4 | [5] |
| Preparative HPLC | YMC-Pack Pro C18 | EtOH / 27.3 mM NH₄OAc (46.5:53.5) | 459.5 + 236.2 | Holothurin B | 14.9 | [5] |
Table 3: Acid Hydrolysis Conditions
| Saponin Source | Acid | Concentration | Temperature (°C) | Duration (hours) | Reference |
| Pearsonothuria graeffei | Trifluoroacetic Acid (TFA) | 2.0 N | 75 | 6 | [2] |
| General Saponins | Hydrochloric Acid (HCl) | 4.0 N | Reflux (~100) | 3 - 4 | [4] |
| General Saponins | Hydrochloric Acid (HCl) | 6.0 N | 100 | Overnight | [3] |
Part 3: Visualization of Workflow
The following diagrams illustrate the logical flow of the experimental protocols for isolating this compound.
Caption: Experimental workflow for the isolation of this compound.
Caption: Example signaling pathway inhibited by holothurin saponins.
References
- 1. Biosynthesis of saponin defensive compounds in sea cucumbers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid hydrolysis of saponins extracted in tincture | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Holostanol Analogs and Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of holostanol analogs for structure-activity relationship (SAR) studies. This compound and its glycosides, triterpenoid saponins primarily isolated from sea cucumbers (Holothuroidea), have garnered significant interest for their potent cytotoxic and immunomodulatory activities. Understanding the relationship between their chemical structure and biological function is crucial for the development of novel therapeutic agents.
Introduction to this compound and its Analogs
This compound is a triterpenoid aglycone characterized by a lanostane-type skeleton with an 18(20)-lactone ring. In nature, it is typically found as glycosides, where a sugar chain is attached to the C-3 position of the aglycone. These glycosides, often referred to as holothurins or holostane glycosides, exhibit a wide range of biological activities, including potent anticancer effects.[1][2] The structural diversity of these natural products, particularly in their glycosylation patterns and aglycone modifications, provides a rich scaffold for SAR studies aimed at optimizing their therapeutic potential.[3]
The key structural features that influence the biological activity of this compound glycosides include:
-
The Aglycone Moiety: Modifications to the side chain and the presence of functional groups on the triterpenoid skeleton can significantly impact cytotoxicity.
-
The Carbohydrate Chain: The length, composition, and branching of the sugar chain are critical determinants of activity.
-
Sulfation Pattern: The presence and position of sulfate groups on the sugar residues can dramatically modulate biological effects.[4]
Structure-Activity Relationship (SAR) of this compound Analogs
SAR studies on this compound glycosides have revealed several key trends that can guide the design of novel, potent analogs.
Key Findings from SAR Studies:
-
Aglycone Side Chain: The structure of the side chain on the holostane aglycone plays a crucial role in cytotoxic activity. For instance, the presence of a 24(25)-double bond in the side chain has been associated with potent activity, while hydroxylation at C-25 can modulate this effect.[5]
-
Glycosylation: The presence of a carbohydrate chain is generally essential for significant biological activity. Linear tetrasaccharide chains have been shown to be particularly effective.[3]
-
Monosaccharide Composition: The type of sugar residues in the carbohydrate chain influences activity. For example, glycosides containing quinovose as the second sugar unit often exhibit higher activity.[3]
-
Sulfation: Sulfation of the carbohydrate chain is a critical factor. The position of the sulfate group can either enhance or diminish cytotoxic effects. For example, sulfation at C-4 of the first xylose unit in certain tetraosides and pentaosides can increase activity.[3][4]
Table 1: Cytotoxic Activity (IC50) of Representative Holostane Glycosides Against Various Cancer Cell Lines.
| Compound Name | Aglycone Structure | Carbohydrate Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| Holothurin A | This compound derivative | Xyl-Qui-MeGlc-Glc | Various | ~1.5-5 | [6] |
| Echinoside A | This compound derivative | Xyl-Qui-MeGlc-Glc | HepG2 | ~2.5 | [5] |
| Bivittoside D | This compound derivative | Xyl-Qui-3-O-MeGlc-Glc | Various | 0.37-2.75 µg/ml | [7] |
| Pentactaside I | This compound derivative | Trisaccharide | P-388, A-549, MCF-7 | 0.60-3.95 | |
| Pentactaside II | This compound derivative | Trisaccharide | P-388, A-549, MCF-7 | 0.60-3.95 | |
| Glycoside C | Holostane type | Hexasaccharide (sulfated) | Various | 0.9-2.4 | [4] |
| Glycoside B | Holostane type | Hexasaccharide (sulfated) | Various | 1.3-2.9 | [4] |
| Glycoside A | Holostane type | Hexasaccharide (sulfated) | Various | 2.4-7.5 | [4] |
| Fuscocineroside C | Holostane type | Tetrasaccharide | MKN-28, MCF-7, A-549 | 0.92-2.61 | |
| Scabraside D | Holostane type | Tetrasaccharide | MKN-28, MCF-7, A-549 | 0.92-2.61 |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell lines used across different studies.
Experimental Protocols
The following protocols provide a general framework for the semi-synthesis and biological evaluation of this compound analogs.
Given the complexity of the this compound aglycone, a semi-synthetic approach starting from an abundant, naturally occurring holostane glycoside is the most feasible strategy. This allows for the targeted modification of the carbohydrate chain and the aglycone side chain. A general workflow is depicted below.
Caption: A generalized workflow for the semi-synthesis of this compound analogs.
Protocol 3.1.1: Isolation and Purification of a Starting Holostane Glycoside
-
Extraction: Homogenize fresh or freeze-dried sea cucumber tissue with 70% ethanol. Perform repeated extractions to ensure maximum yield.
-
Solvent Partitioning: Concentrate the ethanolic extract under reduced pressure. Subject the aqueous residue to a liquid-liquid partition with n-butanol to enrich the saponin fraction.
-
Chromatographic Purification:
-
Apply the n-butanol extract to a macroporous resin column and elute with a stepwise gradient of methanol in water to remove salts and polar impurities.
-
Further purify the saponin-rich fractions using High-Performance Centrifugal Partition Chromatography (HPCPC) or repeated column chromatography on silica gel and reversed-phase (C18) media.
-
Final purification to obtain a single, pure holostane glycoside is achieved by preparative High-Performance Liquid Chromatography (HPLC).
-
Protocol 3.1.2: Semi-synthesis of this compound Aglycone
-
Acid Hydrolysis: Dissolve the purified holostane glycoside in a solution of 2M HCl in methanol.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the aglycone with ethyl acetate.
-
Purification: Purify the this compound aglycone by silica gel column chromatography.
Protocol 3.1.3: Glycosylation of this compound Aglycone (General Procedure)
This protocol is based on established methods for triterpenoid glycosylation and would need to be optimized for the specific this compound aglycone and sugar donor.[4][8]
-
Preparation of Glycosyl Donor: Activate the desired monosaccharide (e.g., as a peracetylated sugar) to a suitable glycosyl donor, such as a trichloroacetimidate or a glycosyl bromide.
-
Glycosylation Reaction:
-
Dissolve the this compound aglycone and the glycosyl donor in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen).
-
Add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2)) at a low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Quenching and Work-up: Quench the reaction with a suitable reagent (e.g., triethylamine). Dilute the mixture with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Deprotection: Remove the protecting groups from the sugar moiety (e.g., by Zemplén deacetylation using sodium methoxide in methanol).
-
Purification: Purify the synthesized this compound glycoside analog by HPLC.
Protocol 3.2.1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 3.2.2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cancer cells with the this compound analogs at their IC50 concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered early apoptotic.
-
Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Signaling Pathways Modulated by this compound Analogs
This compound glycosides exert their anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary mechanism of action is the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Intrinsic and extrinsic apoptosis pathways induced by this compound analogs.
Mechanism of Action:
This compound analogs have been shown to induce apoptosis by:
-
Activating Caspases: They trigger the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[5]
-
Modulating Bcl-2 Family Proteins: They can alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization and the release of cytochrome c.[2]
-
Cell Cycle Arrest: Many holostane glycosides cause cell cycle arrest at the S or G2/M phase, preventing cancer cell proliferation.
Further research is needed to fully elucidate the direct molecular targets of this compound analogs and the upstream signaling events that trigger these apoptotic pathways. The development of a diverse library of synthetic analogs will be instrumental in these mechanistic studies.
References
- 1. Distribution of Saponins in the Sea Cucumber Holothuria lessoni; the Body Wall Versus the Viscera, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Relationships between chemical structures and functions of triterpene glycosides isolated from sea cucumbers [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. [A simple method of synthesis of triterpene glycosides similar to glycyrrhizic acid and their hepatoprotective activity in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Sea Cucumber Triterpene Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Screening Holostanol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Holostanol, a triterpenoid glycoside derived from sea cucumbers, has garnered significant interest in the scientific community due to its diverse bioactive properties, including potent anticancer, anti-inflammatory, and antifungal activities. As a member of the saponin family of natural products, this compound's mechanism of action often involves the perturbation of cellular membranes and the modulation of key signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
These application notes provide a comprehensive framework for developing a robust cell-based assay to screen for and characterize the bioactivity of this compound. The protocols detailed herein are designed to be adaptable for high-throughput screening and mechanistic studies, enabling researchers to effectively evaluate the therapeutic potential of this promising marine natural product.
Cell-Based Assays for this compound Bioactivity
A tiered approach is recommended for screening this compound's bioactivity, starting with a general cytotoxicity assay, followed by more specific assays to elucidate the mechanism of action.
1.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step to determine the cytotoxic potential of this compound on cancer cell lines.
1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
To determine if the cytotoxic effects of this compound are mediated by apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay is employed. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
1.3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This compound may exert its anticancer effects by inducing cell cycle arrest. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with propidium iodide (PI) and analyzing the cell population by flow cytometry.
1.4. Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)
Some bioactive compounds induce apoptosis and cell cycle arrest through the generation of intracellular reactive oxygen species (ROS). The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) can be used to measure the levels of intracellular ROS. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
1.5. Western Blot Analysis of the Akt/mTOR Signaling Pathway
The Akt/mTOR pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Many anticancer agents have been shown to target this pathway. Western blotting can be used to assess the phosphorylation status and total protein levels of key components of this pathway, such as Akt and mTOR, to determine if this compound modulates its activity.
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound and control treatments.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HT-29 | 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | 85.3 ± 4.1 | ||
| 5 | 52.1 ± 3.7 | ||
| 10 | 25.8 ± 2.9 | ||
| 25 | 10.2 ± 1.5 | ||
| 50 | 3.1 ± 0.8 | ||
| MCF-7 | 0 (Vehicle Control) | 100 ± 6.1 | |
| 1 | 90.5 ± 5.5 | ||
| 5 | 60.3 ± 4.8 | ||
| 10 | 35.7 ± 3.2 | ||
| 25 | 15.4 ± 2.1 | ||
| 50 | 5.6 ± 1.1 | ||
| HepG2 | 0 (Vehicle Control) | 100 ± 4.8 | |
| 1 | 88.9 ± 4.3 | ||
| 5 | 55.7 ± 3.9 | ||
| 10 | 30.1 ± 2.5 | ||
| 25 | 12.8 ± 1.8 | ||
| 50 | 4.2 ± 0.9 |
Table 2: Apoptosis Induction by this compound in HT-29 Cells (Annexin V-FITC/PI Assay)
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.6 |
| This compound (5 µM) | 60.7 ± 3.5 | 25.8 ± 2.2 | 13.5 ± 1.9 |
| This compound (10 µM) | 35.4 ± 2.8 | 45.1 ± 3.1 | 19.5 ± 2.4 |
| Staurosporine (1 µM) | 20.1 ± 1.9 | 65.3 ± 4.5 | 14.6 ± 1.7 |
Table 3: Effect of this compound on Cell Cycle Distribution in HT-29 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 ± 3.3 | 30.1 ± 2.5 | 14.6 ± 1.8 |
| This compound (5 µM) | 70.2 ± 4.1 | 15.8 ± 1.9 | 14.0 ± 1.6 |
| This compound (10 µM) | 78.5 ± 4.5 | 10.3 ± 1.5 | 11.2 ± 1.3 |
| Nocodazole (100 ng/mL) | 10.2 ± 1.2 | 15.5 ± 1.7 | 74.3 ± 4.9 |
Table 4: Intracellular ROS Levels in HT-29 Cells Treated with this compound
| Treatment | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Vehicle Control | 150 ± 15 | 1.0 |
| This compound (5 µM) | 350 ± 25 | 2.3 |
| This compound (10 µM) | 520 ± 38 | 3.5 |
| H₂O₂ (100 µM) | 850 ± 60 | 5.7 |
Table 5: Relative Protein Expression of Akt/mTOR Pathway Components
| Treatment | p-Akt/Akt Ratio | p-mTOR/mTOR Ratio |
| Vehicle Control | 1.00 | 1.00 |
| This compound (5 µM) | 0.65 | 0.58 |
| This compound (10 µM) | 0.32 | 0.29 |
| IGF-1 (100 ng/mL) | 2.50 | 2.20 |
Experimental Protocols
3.1. General Cell Culture
-
Cell Lines: Human colorectal carcinoma (HT-29), human breast adenocarcinoma (MCF-7), and human hepatocellular carcinoma (HepG2) cell lines can be used.[1][2]
-
Culture Medium: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
3.2. MTT Assay Protocol
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.[3]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.[4]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
3.3. Annexin V-FITC/PI Apoptosis Assay Protocol
-
Seed cells in a 6-well plate and treat with this compound or a positive control (e.g., 1 µM Staurosporine) for the desired time.[5][6]
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
3.4. Cell Cycle Analysis Protocol
-
Seed cells and treat with this compound. For a positive control for G2/M arrest, nocodazole can be used.[8] For synchronization in G0/G1, serum starvation can be employed.[9][10]
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.[11][12]
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.[11][12][13]
-
Incubate for 30 minutes at room temperature in the dark.
3.5. Intracellular ROS Assay Protocol
-
Seed cells in a black, clear-bottom 96-well plate.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[14]
-
Wash the cells with PBS.
-
Treat the cells with this compound or a positive control (e.g., 100 µM H₂O₂) for the desired time.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.[15]
3.6. Western Blot Protocol
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[16][17]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[17]
-
Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[18]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.[19]
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for screening this compound bioactivity.
Caption: Proposed mechanism of this compound on the Akt/mTOR signaling pathway.
References
- 1. Therapeutic Effects of Saponins for the Prevention and Treatment of Cancer by Ameliorating Inflammation and Angiogenesis and Inducing Antioxidant and Apoptotic Effects in Human Cells [mdpi.com]
- 2. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. dovepress.com [dovepress.com]
- 8. youtube.com [youtube.com]
- 9. 2.3. Cell Cycle Synchronisation by Serum Starvation [bio-protocol.org]
- 10. youtube.com [youtube.com]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. arigobio.com [arigobio.com]
- 15. doc.abcam.com [doc.abcam.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
Quantitative analysis of holostanol in biological samples using UPLC-MS/MS.
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of holostanol in biological samples, such as plasma, using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This compound, a triterpenoid aglycone primarily found in sea cucumbers, is of increasing interest due to its potential immunomodulatory and anticancer properties. This application note outlines a complete workflow, including sample preparation, UPLC-MS/MS parameters, and data analysis. The provided protocols and data serve as a comprehensive guide for researchers in pharmacology, natural product chemistry, and drug development.
Introduction
This compound is the aglycone core of a class of triterpenoid saponins, known as holothurins, which are abundant in sea cucumbers (Holothuroidea). These saponins are known for a wide range of biological activities, and their effects are often attributed to the structure of their aglycone moiety. The quantitative determination of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
UPLC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[1] This method allows for the precise quantification of analytes in complex biological matrices with minimal interference. This application note describes a robust UPLC-MS/MS method for the determination of this compound in plasma, providing researchers with the necessary protocols to implement this analysis in their laboratories.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Digitonin or a stable isotope-labeled this compound
-
Acetonitrile (ACN), UPLC-MS grade
-
Methanol (MeOH), UPLC-MS grade
-
Water, UPLC-MS grade
-
Formic acid, LC-MS grade
-
Human plasma (K2EDTA)
-
All other chemicals and solvents should be of analytical or higher grade.
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of this compound from plasma samples.
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
UPLC-MS/MS Conditions
UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Column Temperature: 40°C Autosampler Temperature: 10°C Injection Volume: 5 µL Mobile Phase A: Water with 0.1% Formic Acid Mobile Phase B: Methanol with 0.1% Formic Acid Flow Rate: 0.4 mL/min Gradient:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 50 | 50 |
| 1.0 | 50 | 50 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 50 | 50 |
| 9.0 | 50 | 50 |
Mass Spectrometer: Triple Quadrupole Mass Spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 400°C Desolvation Gas Flow: 800 L/hr Cone Gas Flow: 50 L/hr Collision Gas: Argon
MRM Transitions (Proposed): Note: These transitions are proposed based on the structure of this compound and common fragmentation patterns of similar triterpenoid aglycones. Optimization is required.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound (Quantifier) | 457.4 [M+H]+ | 439.4 | 30 | 15 |
| This compound (Qualifier) | 457.4 [M+H]+ | 421.4 | 30 | 25 |
| Internal Standard | To be determined | To be determined | Optimized | Optimized |
Data Presentation
The following tables summarize the expected performance characteristics of the validated method. The data presented are representative and should be confirmed during in-lab validation.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
|---|
| this compound | 1 - 1000 | >0.99 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
|---|---|---|---|---|---|
| LLOQ | 1 | <15 | 85-115 | <15 | 85-115 |
| LQC | 3 | <15 | 85-115 | <15 | 85-115 |
| MQC | 100 | <15 | 85-115 | <15 | 85-115 |
| HQC | 800 | <15 | 85-115 | <15 | 85-115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| LQC | 3 | >80 | 85-115 |
| HQC | 800 | >80 | 85-115 |
Table 4: Stability
| Stability Condition | Concentration (ng/mL) | Mean Stability (%) |
|---|---|---|
| Bench-top (4h, RT) | LQC & HQC | 85-115 |
| Freeze-thaw (3 cycles) | LQC & HQC | 85-115 |
| Long-term (-80°C, 30 days) | LQC & HQC | 85-115 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Proposed fragmentation pathway for this compound in ESI+.
Conclusion
The UPLC-MS/MS method described in this application note provides a sensitive, selective, and robust approach for the quantitative analysis of this compound in biological samples. The detailed protocols for sample preparation and instrument parameters, along with the representative quantitative data, offer a solid foundation for researchers to establish this method in their own laboratories. This will facilitate further research into the pharmacokinetic properties and biological activities of this compound and its parent saponins.
References
Application Notes and Protocols for High-Throughput Screening of Holostanol Derivatives for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Holostanol derivatives, a class of triterpenoid glycosides primarily isolated from sea cucumbers, have emerged as a promising source of novel anticancer agents. These natural products exhibit potent cytotoxic effects against a wide range of cancer cell lines. Their unique structural features, often including a holostane-type aglycone and a carbohydrate chain, contribute to their biological activity. This document provides detailed protocols for high-throughput screening (HTS) of this compound derivatives to identify and characterize their anticancer properties, focusing on cell viability and apoptosis-based assays. Furthermore, it summarizes the current understanding of their mechanism of action, including key signaling pathways involved in apoptosis induction.
Experimental Protocols
High-throughput screening of a compound library of this compound derivatives requires robust and reproducible assays to assess their impact on cancer cell viability and to elucidate their mechanism of action. The following protocols are optimized for a multi-well plate format suitable for HTS.
Cell Viability Screening: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative compounds dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
Cell Fixation: Carefully remove the medium. Gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Remove excess water by inverting the plate and tapping it on a paper towel. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Detection: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay is rapid, sensitive, and suitable for HTS.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivative compounds
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in white-walled multi-well plates and treat with this compound derivatives as described in the SRB assay protocol (steps 1 and 2). Include appropriate controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer to the substrate vial. Mix by gently inverting the vial until the substrate is thoroughly dissolved.
-
Assay Procedure:
-
Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours to allow for cell lysis and the caspase reaction to reach a stable luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Increased luminescence is indicative of increased caspase-3/7 activity and apoptosis. Normalize the data to the vehicle control and plot the results to determine the concentration-dependent effect of the compounds on apoptosis.
Data Presentation: Cytotoxic Activity of this compound Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various human cancer cell lines. This data highlights their potent and, in some cases, selective anticancer activity.
| This compound Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Philinopside A | U87MG | Glioblastoma | ~4 | [1] |
| A-549 | Lung Carcinoma | ~4 | [1] | |
| P-388 | Leukemia | ~4 | [1] | |
| MCF-7 | Breast Adenocarcinoma | ~4 | [1] | |
| HCT-116 | Colorectal Carcinoma | ~4 | [1] | |
| MKN-28 | Gastric Carcinoma | ~4 | [1] | |
| Philinopside E | Dermal Microvascular Endothelial Cells | Endothelial | 2.22 ± 0.31 | [1] |
| Umbilical Vein Endothelial Cells | Endothelial | 1.98 ± 0.32 | [1] | |
| Echinoside A | Various Tumor Cell Lines | - | Potent Activity | [1] |
| Frondoside A | THP-1 | Leukemia | 4.5 µg/mL | [1] |
| HeLa | Cervical Carcinoma | 2.1 µg/mL | [1] | |
| Intercedenside A | Lewis Lung Carcinoma | Lung Carcinoma | Good Antineoplastic Activity | [1] |
| S180 Sarcoma | Sarcoma | Good Antineoplastic Activity | [1] |
Mechanism of Action: Induction of Apoptosis
This compound derivatives primarily exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is the major mechanism activated by these compounds.
Signaling Pathway of this compound Derivative-Induced Apoptosis
The following diagram illustrates the key steps in the mitochondrial apoptosis pathway initiated by this compound derivatives.
Caption: Mitochondrial pathway of apoptosis induced by this compound derivatives.
This pathway is initiated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis.
Experimental Workflow
The following diagram outlines the high-throughput screening workflow for identifying and characterizing the anticancer activity of this compound derivatives.
Caption: High-throughput screening workflow for this compound derivatives.
Conclusion
This compound derivatives represent a valuable class of natural products with significant potential for the development of new anticancer therapies. The high-throughput screening protocols and the mechanistic insights provided in this document offer a comprehensive framework for researchers to efficiently identify and characterize promising lead compounds from this chemical class. The focus on apoptosis induction through the mitochondrial pathway provides a clear direction for further preclinical and clinical development of these potent natural molecules.
References
Application Note: High-Purity Holostanol Isolation from Marine Sources Using Automated Flash Chromatography
Audience: Researchers, scientists, and drug development professionals in the field of natural product chemistry and marine biotechnology.
Purpose: This document provides a detailed protocol for the isolation and purification of holostanol, a triterpenoid aglycone, from marine invertebrate extracts. The methodology emphasizes the use of automated flash chromatography for efficient and high-purity separation.
Introduction
This compound is the aglycone core of a class of triterpenoid glycosides known as holothurins, which are abundantly found in sea cucumbers (Holothuroidea). These compounds and their derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-cancer, anti-inflammatory, and anti-fungal properties. The isolation of the this compound backbone is a critical step for further structural modification and the development of novel therapeutic agents. This application note details a robust workflow for obtaining high-purity this compound, commencing with the extraction of crude saponins from marine biomass, followed by acid hydrolysis to yield the aglycone, and culminating in a highly selective purification step using automated flash chromatography.
Experimental Workflow
The overall process for this compound isolation is a multi-step procedure that begins with the collection and extraction of the marine organism, followed by chemical modification and chromatographic purification.
Detailed Experimental Protocols
3.1. Extraction of Crude Saponins
This protocol outlines the initial extraction of holothurins (saponins containing the this compound core) from sea cucumber tissue.
-
Sample Preparation: Lyophilize fresh or frozen sea cucumber tissue to a constant weight. Grind the dried tissue into a fine powder.
-
Extraction: Macerate the powdered tissue in 70% aqueous ethanol (1:10 w/v) at room temperature for 24 hours with continuous stirring.
-
Filtration and Concentration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to remove the ethanol.
-
Liquid-Liquid Partitioning: Resuspend the aqueous concentrate in distilled water and perform a liquid-liquid partition against n-butanol. The saponins will preferentially partition into the butanol layer.
-
Drying: Collect the butanol layer and evaporate to dryness under reduced pressure to yield the crude saponin extract.
3.2. Acid Hydrolysis to Obtain Crude this compound
This procedure cleaves the glycosidic bonds of the saponins to release the this compound aglycone.
-
Hydrolysis Reaction: Dissolve the crude saponin extract in 2M hydrochloric acid (HCl).
-
Heating: Heat the mixture at 80-90°C for 4-6 hours under reflux to ensure complete hydrolysis.
-
Extraction of Aglycone: After cooling, neutralize the reaction mixture with a suitable base (e.g., NaOH) and extract the this compound aglycone with an organic solvent such as chloroform or ethyl acetate.
-
Washing and Drying: Wash the organic layer with distilled water to remove any remaining salts and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under reduced pressure to obtain the crude this compound extract.
3.3. Purification of this compound by Flash Chromatography
This protocol details the purification of the crude this compound extract using an automated flash chromatography system.
-
Sample Preparation for Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane. If the sample is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Column and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the recommended stationary phase for the separation of triterpenoid aglycones.
-
Mobile Phase: A gradient elution with a non-polar solvent (e.g., hexane or cyclohexane) and a moderately polar solvent (e.g., ethyl acetate or acetone) is typically effective.
-
-
Flash Chromatography Parameters: The following table provides a starting point for the flash chromatography parameters, which may require optimization based on the specific crude extract.
| Parameter | Value |
| Column | Pre-packed Silica Gel Cartridge (e.g., 40 g) |
| Mobile Phase A | Hexane |
| Mobile Phase B | Ethyl Acetate |
| Flow Rate | 30-40 mL/min |
| Detection | UV (210 nm and 254 nm) or Evaporative Light Scattering Detector (ELSD) |
| Gradient Program | 0-10 min: 5% B; 10-40 min: 5-50% B (linear gradient); 40-50 min: 50-100% B (linear gradient); 50-60 min: 100% B (isocratic wash) |
-
Fraction Collection and Analysis: Collect fractions based on the detector signal. Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.
-
Pooling and Concentration: Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes the expected quantitative data from a typical this compound isolation experiment.
| Stage | Input Mass (g) | Output Mass (g) | Yield (%) | Purity (%) |
| Crude Saponin Extraction | 100 (dry biomass) | 5.2 | 5.2 | ~20-30% |
| Acid Hydrolysis | 5.0 (crude saponins) | 1.8 | 36 | ~40-50% |
| Flash Chromatography | 1.5 (crude this compound) | 0.6 | 40 | >95% |
Yields and purities are illustrative and may vary depending on the source material and experimental conditions.
Signaling Pathway (Hypothetical)
While the direct signaling pathway of this compound is a subject of ongoing research, many triterpenoids exert their cytotoxic effects by inducing apoptosis. The diagram below illustrates a generalized apoptotic pathway that could be influenced by this compound.
Conclusion
The protocol described in this application note provides a comprehensive and efficient method for the isolation of high-purity this compound from marine sources. The use of automated flash chromatography significantly streamlines the purification process, enabling the recovery of this compound with a purity exceeding 95%. This methodology is crucial for researchers and professionals in drug development who require pure this compound for biological screening, structure-activity relationship studies, and the synthesis of novel therapeutic compounds. The presented workflow can be adapted for the isolation of other triterpenoid aglycones from various natural sources.
Application Notes and Protocols for the Structural Determination of Holostanol Glycosides using NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Holostanol glycosides, a class of triterpenoid saponins predominantly found in sea cucumbers (Holothuroidea), represent a significant area of interest in natural product chemistry and drug discovery. Their complex structures, often featuring a holostane-type aglycone and a carbohydrate chain with up to six sugar units, pose a considerable challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous determination of their intricate molecular architecture, including the stereochemistry of the aglycone, the composition and sequence of the sugar moieties, and the linkage positions between them.
This document provides detailed application notes and experimental protocols for the application of modern 1D and 2D NMR techniques to the structural determination of this compound glycosides.
Core NMR Techniques for Structural Elucidation
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of this compound glycosides.
-
1D NMR:
-
¹H NMR: Provides information on the number and chemical environment of protons. Key signals include anomeric protons of the sugar units (typically δH 4.5-5.5 ppm), methyl protons of the aglycone, and olefinic protons.
-
¹³C NMR: Reveals the number of non-equivalent carbons in the molecule. Characteristic signals include those of the aglycone skeleton, the γ-lactone carbonyl (δC ~175-180 ppm), olefinic carbons, and the anomeric carbons of the sugar residues (δC ~100-106 ppm).
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups, simplifying the assignment of the complex aglycone and sugar signals.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). This is crucial for tracing the proton spin systems within each sugar residue and parts of the aglycone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹JCH), providing a powerful tool for assigning carbon signals based on their corresponding proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is vital for establishing the linkages between sugar units and the connection of the sugar chain to the aglycone.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, not just direct neighbors. This is particularly useful for identifying all the protons belonging to a single sugar residue from its anomeric proton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity. These experiments are critical for determining the stereochemistry of the aglycone and the glycosidic linkages (α or β).
-
Data Presentation: NMR Data of Holothurin A3
The following tables summarize the ¹H and ¹³C NMR data for Holothurin A3, a representative this compound glycoside isolated from the sea cucumber Holothuria scabra. Data was recorded in C₅D₅N.
Table 1: ¹H and ¹³C NMR Data for the Aglycone of Holothurin A3
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 36.3 | 1.25 (m), 1.85 (m) |
| 2 | 27.2 | 1.70 (m), 1.95 (m) |
| 3 | 89.1 | 3.25 (dd, 11.5, 4.0) |
| 4 | 39.4 | - |
| 5 | 47.9 | 1.05 (m) |
| 6 | 23.4 | 1.60 (m), 1.75 (m) |
| 7 | 28.5 | 1.50 (m), 1.65 (m) |
| 8 | 40.2 | 2.15 (m) |
| 9 | 151.2 | 5.70 (d, 5.5) |
| 10 | 39.9 | - |
| 11 | 115.1 | - |
| 12 | 145.5 | - |
| 13 | 46.9 | - |
| 14 | 52.8 | 1.45 (m) |
| 15 | 34.8 | 1.60 (m), 2.10 (m) |
| 16 | 25.1 | 1.80 (m), 2.30 (m) |
| 17 | 52.3 | 2.55 (d, 9.0) |
| 18 | 179.8 | - |
| 19 | 21.4 | 1.10 (s) |
| 20 | 83.2 | - |
| 21 | 21.7 | 1.65 (s) |
| 22 | 38.9 | 2.20 (m) |
| 23 | 24.1 | 1.55 (m), 1.70 (m) |
| 24 | 39.5 | 2.05 (m) |
| 25 | 28.1 | 1.60 (m) |
| 26 | 22.6 | 0.90 (d, 6.5) |
| 27 | 22.6 | 0.90 (d, 6.5) |
| 30 | 25.9 | 1.20 (s) |
| 31 | 16.5 | 1.25 (s) |
| 32 | 28.0 | 1.00 (s) |
Table 2: ¹H and ¹³C NMR Data for the Sugar Moieties of Holothurin A3
| Sugar Unit | Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Xylose | 1' | 105.9 | 4.85 (d, 7.5) |
| 2' | 82.1 | 4.20 (t, 8.0) | |
| 3' | 78.1 | 4.10 (t, 8.5) | |
| 4' | 70.9 | 4.15 (m) | |
| 5' | 67.1 | 3.60 (dd, 11.5, 7.5), 4.30 (dd, 11.5, 4.5) | |
| Quinovose | 1'' | 104.8 | 5.15 (d, 7.5) |
| 2'' | 76.9 | 4.35 (t, 8.0) | |
| 3'' | 86.2 | 4.25 (dd, 9.0, 8.0) | |
| 4'' | 75.9 | 3.90 (t, 9.0) | |
| 5'' | 78.4 | 3.80 (dq, 9.0, 6.0) | |
| 6'' | 18.7 | 1.70 (d, 6.0) | |
| Glucose | 1''' | 105.1 | 5.20 (d, 7.5) |
| 2''' | 75.5 | 4.10 (t, 8.0) | |
| 3''' | 78.5 | 4.20 (t, 8.5) | |
| 4''' | 71.9 | 4.05 (t, 9.0) | |
| 5''' | 78.2 | 3.95 (m) | |
| 6''' | 62.9 | 4.35 (dd, 11.5, 5.0), 4.50 (dd, 11.5, 2.0) | |
| 3-O-Me-Glc | 1'''' | 105.5 | 4.95 (d, 7.5) |
| 2'''' | 75.4 | 4.00 (t, 8.0) | |
| 3'''' | 88.9 | 3.85 (t, 8.5) | |
| 4'''' | 69.9 | 3.75 (t, 9.0) | |
| 5'''' | 78.0 | 3.65 (m) | |
| 6'''' | 62.8 | 4.30 (dd, 11.5, 5.5), 4.45 (dd, 11.5, 2.0) | |
| 3-OMe | 60.9 | 3.70 (s) |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified this compound glycoside and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent. Pyridine-d₅ (C₅D₅N) is commonly used for these compounds due to its excellent dissolving power for polar glycosides. Other solvents like methanol-d₄ (CD₃OD) or DMSO-d₆ can also be used.
-
Filtration: To remove any particulate matter that can degrade NMR spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Referencing: Chemical shifts are typically referenced to the residual solvent signals (e.g., C₅D₅N at δH 8.74, 7.58, 7.22 and δC 150.35, 135.91, 123.87).
1D NMR Experiments
¹H NMR
-
Instrument Setup: Tune and match the probe for the ¹H frequency. Lock onto the deuterium signal of the solvent.
-
Acquisition Parameters:
-
Pulse sequence: zg30 or zg
-
Spectral width (SW): ~12-15 ppm
-
Acquisition time (AQ): ~3-4 s
-
Relaxation delay (D1): 1-2 s
-
Number of scans (NS): 16-64 (depending on sample concentration)
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum.
¹³C NMR
-
Instrument Setup: Tune and match the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Spectral width (SW): ~200-220 ppm
-
Acquisition time (AQ): ~1-2 s
-
Relaxation delay (D1): 2 s
-
Number of scans (NS): 1024-4096 (or more, as ¹³C is less sensitive)
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
DEPT-135
-
Acquisition Parameters:
-
Pulse sequence: dept135
-
Set other parameters similar to the ¹³C experiment.
-
-
Interpretation: Positive signals correspond to CH and CH₃ groups, while negative signals correspond to CH₂ groups. Quaternary carbons are absent.
2D NMR Experiments
COSY
-
Acquisition Parameters:
-
Pulse sequence: cosygpqf
-
Spectral widths (SW1, SW2): Same as ¹H NMR (~12-15 ppm)
-
Time domain points (TD2, TD1): 2048, 256-512
-
Number of scans (NS): 8-16 per increment
-
Relaxation delay (D1): 1.5-2 s
-
-
Processing: Apply a sine-squared window function in both dimensions and perform a Fourier transform. Symmetrize the spectrum if necessary.
HSQC
-
Acquisition Parameters:
-
Pulse sequence: hsqcedetgpsisp2.2 (for multiplicity editing)
-
Spectral width F2 (¹H): ~12-15 ppm
-
Spectral width F1 (¹³C): ~160-180 ppm
-
Time domain points (TD2, TD1): 1024, 256
-
Number of scans (NS): 8-32 per increment
-
Relaxation delay (D1): 1.5 s
-
¹JCH coupling constant: Optimized for an average of 145 Hz.
-
-
Processing: Apply a sine-squared window function in both dimensions and perform a Fourier transform. Phase and baseline correct the spectrum.
HMBC
-
Acquisition Parameters:
-
Pulse sequence: hmbcgplpndqf
-
Spectral widths: Same as HSQC
-
Time domain points (TD2, TD1): 2048, 256-512
-
Number of scans (NS): 16-64 per increment
-
Relaxation delay (D1): 1.5-2 s
-
Long-range coupling constant (ⁿJCH): Optimized for 8-10 Hz.
-
-
Processing: Apply a sine-squared window function in both dimensions and perform a Fourier transform.
ROESY
-
Acquisition Parameters:
-
Pulse sequence: roesygpph
-
Spectral widths: Same as ¹H NMR
-
Time domain points (TD2, TD1): 2048, 256-512
-
Number of scans (NS): 16-32 per increment
-
Relaxation delay (D1): 2 s
-
Mixing time: 200-500 ms
-
-
Processing: Apply a sine-squared window function in both dimensions and perform a Fourier transform.
Visualizations
Caption: Overall experimental workflow for the structural determination of this compound glycosides.
Caption: Logical relationships of key 2D NMR correlations for structural elucidation.
Conclusion
The structural determination of this compound glycosides is a complex task that relies heavily on a suite of modern NMR techniques. By systematically applying 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, ROESY/NOESY) NMR experiments, it is possible to unambiguously assign all proton and carbon signals, determine the sequence and linkage of the sugar chain, and establish the stereochemistry of the entire molecule. The detailed protocols and data provided in these application notes serve as a comprehensive guide for researchers in natural product chemistry and drug development, facilitating the efficient and accurate structural elucidation of these challenging but promising bioactive compounds.
Troubleshooting & Optimization
Troubleshooting holostanol precipitation in DMSO stock solutions.
Welcome to the technical support center for holostanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments.
Troubleshooting Guide: this compound Precipitation in DMSO Stock Solutions
Precipitation of this compound from DMSO stock solutions is a common issue that can impact experimental accuracy. This guide provides a systematic approach to troubleshoot and prevent this problem.
dot
Technical Support Center: Optimizing Holostanol Delivery for Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing holostanol and its derivatives, such as 6-oxo-cholestan-3β,5α-diol (OCDO), in cancer cell line cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which derivative is relevant for cancer research?
A1: this compound is a saturated derivative of cholesterol. In the context of cancer research, a key derivative is 6-oxo-cholestan-3β,5α-diol (OCDO), also known as oncosterone. This oncometabolite is formed in a three-step process from cholesterol and has been identified as a tumor promoter in estrogen receptor-alpha positive (ER+) and triple-negative breast cancers (TNBC)[1].
Q2: What is the mechanism of action of 6-oxo-cholestan-3β,5α-diol (OCDO) in cancer cells?
A2: OCDO exerts its tumor-promoting effects by binding to and activating the glucocorticoid receptor (GR)[1][2]. In breast cancer, activation of the GR signaling pathway can lead to increased expression of the kinase ROR1, which is associated with driving metastasis and reduced survival[3]. The specific outcomes of GR activation can be context-dependent, varying with the cancer cell type and the status of other hormone receptors like the estrogen receptor (ER)[4][5].
Q3: What is a typical effective concentration range for this compound derivatives in cytotoxicity assays?
A3: For cholestane-3β,5α,6β-triol (CT), a related and abundant oxysterol, concentrations between 10 µM and 40 µM have been shown to suppress proliferation and induce apoptosis in human prostate cancer cell lines[6]. While the optimal concentration for OCDO may vary, this range provides a good starting point for dose-response experiments.
Q4: How should I prepare a stock solution of this compound derivatives?
A4: this compound and its derivatives are lipophilic and generally have poor water solubility. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO). It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q5: What type of cytotoxicity assay is suitable for this compound derivatives?
A5: A variety of assays can be used to measure the cytotoxic and cytostatic effects of this compound derivatives. These include assays that measure cell viability (e.g., MTT, MTS, or resazurin-based assays), cell membrane integrity (e.g., lactate dehydrogenase (LDH) release assay), or apoptosis (e.g., TUNEL assay, caspase activity assays)[6].
Troubleshooting Guides
This section addresses common issues encountered during the delivery of this compound derivatives to cancer cell lines for cytotoxicity assays.
| Problem | Possible Cause | Solution |
| Precipitation of this compound in culture medium. | The compound has low aqueous solubility. The final concentration in the medium exceeds its solubility limit. | - Prepare a high-concentration stock solution in 100% DMSO. - Perform serial dilutions of the stock solution directly into pre-warmed culture medium, vortexing or pipetting vigorously between each dilution step. - Ensure the final DMSO concentration in the culture medium remains below 0.5% to avoid solvent toxicity. - Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower final concentration or exploring the use of solubilizing agents like β-cyclodextrin, though their effects on the experiment should be validated. |
| Inconsistent or non-reproducible cytotoxicity results. | - Incomplete dissolution of the this compound stock solution. - Degradation of the compound over time. - Variability in cell seeding density. - Fluctuation in incubation conditions. | - Ensure the this compound stock solution is fully dissolved before each use. If stored at low temperatures, allow it to completely thaw and vortex gently. - Prepare fresh dilutions of the this compound from the stock solution for each experiment. - Standardize the cell seeding protocol to ensure consistent cell numbers across all wells. - Maintain consistent incubation times, temperature, and CO2 levels. |
| High background cytotoxicity in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high. | - Prepare a vehicle control with the same final concentration of DMSO as the highest concentration used for the this compound treatment. - Ensure the final DMSO concentration does not exceed a level that is non-toxic to the specific cell line being used (typically ≤ 0.5%). Perform a preliminary experiment to determine the DMSO tolerance of your cell line. |
| No observed cytotoxicity at expected concentrations. | - The chosen cell line may be resistant to the effects of the this compound derivative. - The incubation time may be too short for cytotoxic effects to manifest. - The compound may have degraded. | - Test a panel of different cancer cell lines to identify a sensitive model. - Perform a time-course experiment, measuring cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours). - Use a freshly prepared stock solution of the this compound derivative. |
Experimental Protocols
Detailed Methodology for a this compound Cytotoxicity Assay (using MTT)
This protocol is a general guideline and may require optimization for specific cell lines and this compound derivatives.
1. Materials:
- Cancer cell line of interest (e.g., MCF-7, PC-3, DU-145)[6]
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
- This compound derivative (e.g., 6-oxo-cholestan-3β,5α-diol)
- Dimethyl sulfoxide (DMSO), sterile
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
2. Procedure:
- Cell Seeding:
- Trypsinize and count cells.
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
- Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
- This compound Treatment:
- Prepare a 10 mM stock solution of the this compound derivative in DMSO.
- Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest treatment concentration.
- Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the this compound derivative or vehicle control.
- Incubate for 24, 48, or 72 hours.
- MTT Assay:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
- Incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
- Incubate for at least 1 hour at room temperature in the dark, with gentle shaking.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualizations
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
Signaling Pathway of 6-oxo-cholestan-3β,5α-diol (OCDO) in Breast Cancer
Caption: OCDO activates the GR pathway, promoting ROR1 expression and metastasis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Glucocorticoid Receptor: A Multifaceted Actor in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoid receptor signaling in breast and prostate cancers: emergence as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholestane-3β, 5α, 6β-triol Suppresses Proliferation, Migration, and Invasion of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Holostanol Interference in MTT and XTT Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome interference from holostanol in MTT and XTT cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Why are my MTT/XTT assay results showing increased cell viability in the presence of this compound, even at high concentrations?
This is a common issue when working with natural compounds like this compound, which is a triterpenoid glycoside. The likely cause is direct reduction of the MTT or XTT tetrazolium salt by this compound, leading to a false-positive signal that is independent of cellular metabolic activity. This chemical interference can mask the true cytotoxic effects of the compound.
Q2: What is the mechanism behind this compound interference?
This compound, like many natural products, may possess antioxidant or reducing properties. The MTT and XTT assays are based on the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases, primarily in the mitochondria. If this compound can directly donate electrons to MTT or XTT, it will chemically generate the colored formazan, artificially inflating the absorbance reading and suggesting higher cell viability than is actually present.
Q3: How can I confirm that this compound is interfering with my assay?
You can perform a cell-free assay to test for direct chemical reduction of the tetrazolium salt. In this control experiment, you would mix this compound with the MTT or XTT reagent in your cell culture medium without any cells present. If you observe a color change, it confirms that this compound is directly reducing the dye and interfering with the assay.
Q4: Are there alternative assays that are not affected by this compound?
Yes, several alternative assays are available that measure different parameters of cell viability and are less susceptible to interference from reducing compounds. Recommended alternatives include the ATP-based luminescence assay (e.g., CellTiter-Glo®) and the Sulforhodamine B (SRB) assay.
Troubleshooting Guides
Issue 1: Unexpectedly High Absorbance Readings with this compound
Symptoms:
-
Absorbance values in this compound-treated wells are higher than or equal to the untreated control wells.
-
Dose-response curve does not show a typical sigmoidal shape, or even shows an upward trend with increasing this compound concentration.
-
Microscopic examination of cells shows signs of cytotoxicity (e.g., rounding, detachment) that are not reflected in the assay results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high absorbance readings.
Issue 2: How to Select and Implement an Alternative Assay
Guidance: If this compound interference is confirmed, select an alternative assay based on a different biological principle.
Comparison of Recommended Alternative Assays:
| Assay Principle | Measures | Advantages | Disadvantages |
| ATP-Based Luminescence | ATP content of viable cells | - High sensitivity- "Add-mix-measure" protocol- Less prone to chemical interference | - Requires a luminometer- Signal can be affected by agents that alter cellular ATP levels without causing cell death |
| Sulforhodamine B (SRB) | Total protein content | - Inexpensive- Stable endpoint- Not dependent on metabolic activity | - Requires cell fixation and multiple washing steps- Less sensitive than ATP assays |
Experimental Protocols
Protocol 1: Cell-Free Interference Assay
This protocol is designed to determine if this compound directly reduces MTT or XTT reagent.
-
Prepare a serial dilution of this compound in cell culture medium at the same concentrations used in your cell-based experiments.
-
Add 100 µL of each this compound dilution to triplicate wells of a 96-well plate.
-
Include control wells with medium only (no this compound).
-
Add 10 µL of MTT reagent (5 mg/mL) or 50 µL of activated XTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a cell culture incubator.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Read the absorbance at the appropriate wavelength (570 nm for MTT, 450-490 nm for XTT).
-
A significant increase in absorbance in the this compound-containing wells compared to the medium-only control indicates direct reduction and interference.
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol provides a general procedure for a luminescence-based ATP assay.
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired exposure time.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Cell viability is proportional to the luminescent signal.
Protocol 3: Sulforhodamine B (SRB) Assay
This protocol outlines the steps for determining cell density based on total protein content.
-
Seed cells in a 96-well plate and treat with this compound for the desired duration.
-
Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate the plate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 5 minutes.
-
Read the absorbance at 510 nm using a microplate reader.
-
The absorbance is proportional to the total protein mass, and thus the number of cells.
Signaling Pathways and Assay Mechanisms
The following diagrams illustrate the mechanism of the MTT assay and the potential point of interference by this compound, as well as the mechanisms of the recommended alternative assays.
Caption: MTT/XTT assay mechanism and this compound interference point.
Caption: Mechanisms of alternative cell viability assays.
Technical Support Center: Optimizing Holostanol Isolation from Holothuria arenicola
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of holostanol, a bioactive triterpenoid glycoside, from the sea cucumber Holothuria arenicola.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a type of holostane triterpenoid glycoside, a class of saponins found in sea cucumbers. These compounds are of significant interest due to their diverse and potent biological activities, including anti-cancer, anti-inflammatory, and antifungal properties, making them promising candidates for drug development.
Q2: Which part of Holothuria arenicola has the highest concentration of this compound?
A2: Generally, the viscera (internal organs) of sea cucumbers contain a higher concentration and diversity of saponins compared to the body wall.[1][2] Therefore, for maximizing yield, targeting the viscera for extraction is recommended.
Q3: What are the key stages in isolating this compound?
A3: The isolation of this compound typically involves three main stages:
-
Extraction: Initial removal of crude saponins from the sea cucumber tissue using a suitable solvent.
-
Purification: A multi-step process to separate this compound from other saponins and impurities. This often involves liquid-liquid partitioning and various chromatographic techniques.
-
Characterization: Identification and purity assessment of the final product using analytical methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: What factors can influence the yield of this compound?
A4: Several factors can impact the final yield, including the geographical location and season of sea cucumber collection, the specific tissues used for extraction, the choice of extraction solvent and method, and the efficiency of the purification steps.
Q5: How can I confirm the presence of this compound in my extract?
A5: Preliminary screening can be done using Thin-Layer Chromatography (TLC). For confirmation and structural elucidation, advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (e.g., ESI-MS, MALDI-MS), and NMR are essential.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Crude Extract Yield | 1. Inefficient cell lysis and solvent penetration. 2. Incorrect solvent polarity. 3. Insufficient extraction time or temperature. | 1. Ensure the sea cucumber tissue is properly homogenized or powdered. 2. Use a polar solvent like 70% ethanol, which is effective for saponin extraction.[1] 3. Optimize extraction time and temperature; prolonged extraction at elevated temperatures may degrade the compound. |
| Poor Separation in Chromatography | 1. Inappropriate stationary or mobile phase. 2. Column overloading. 3. Presence of interfering compounds (e.g., pigments, lipids). | 1. For flash chromatography, use a normal-phase silica gel or a reverse-phase C18 column and optimize the solvent gradient. 2. Reduce the sample load on the column. 3. Perform a preliminary clean-up step, such as liquid-liquid partitioning, to remove interfering substances before chromatography. |
| Co-elution of Saponins | Saponins from Holothuria species are often structurally similar, leading to overlapping peaks in chromatography. | Employ high-resolution purification techniques like High-Performance Centrifugal Partition Chromatography (HPCPC) or semi-preparative HPLC with a shallow gradient.[1] |
| Compound Degradation | This compound, like other glycosides, can be susceptible to hydrolysis or other forms of degradation under harsh conditions (e.g., strong acids/bases, high temperatures). | Maintain neutral pH conditions where possible and avoid excessive heat. Store extracts and purified fractions at low temperatures (-20°C or below). |
| Inconsistent Results | Variability in the biological material (sea cucumbers) based on season, diet, and environmental stress. | Standardize the collection protocol for the sea cucumbers. If possible, pool samples from multiple individuals to average out biological variation. |
Experimental Protocols
The following protocols are generalized methodologies for the extraction and purification of this compound from Holothuria arenicola. Optimization of these protocols for your specific laboratory conditions and sample characteristics is recommended.
Crude Saponin Extraction
This protocol outlines the initial extraction of a saponin-rich fraction from the sea cucumber tissue.
Materials:
-
Fresh or frozen Holothuria arenicola viscera
-
70% Ethanol (EtOH)
-
Homogenizer or blender
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Thaw the frozen viscera and homogenize with 70% EtOH in a 1:10 (w/v) ratio.
-
Stir the mixture at room temperature for 24 hours.
-
Centrifuge the homogenate at 4000 rpm for 15 minutes to pellet the solid debris.
-
Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
Freeze-dry the resulting aqueous extract to obtain the crude saponin powder.
Purification by Liquid-Liquid Partitioning
This step aims to remove non-polar impurities from the crude extract.
Materials:
-
Crude saponin extract
-
n-Hexane
-
n-Butanol (n-BuOH)
-
Deionized water
-
Separatory funnel
Procedure:
-
Dissolve the crude extract in deionized water.
-
Perform a liquid-liquid partition against n-hexane to remove lipids and other non-polar compounds. Discard the n-hexane layer.
-
Extract the aqueous layer multiple times with n-BuOH.
-
Pool the n-BuOH fractions and evaporate to dryness to yield a saponin-enriched fraction.
Chromatographic Purification
Further purification is achieved through column chromatography.
Materials:
-
Saponin-enriched fraction
-
Silica gel or C18 reverse-phase media
-
Glass column for flash chromatography
-
HPLC or HPCPC system (for high-resolution purification)
-
Solvents for mobile phase (e.g., Chloroform, Methanol, Water)
Procedure:
-
Flash Chromatography:
-
Pack a glass column with silica gel.
-
Dissolve the saponin-enriched fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute with a stepwise or gradient solvent system (e.g., increasing methanol in chloroform).
-
Collect fractions and monitor by TLC.
-
Pool fractions containing the compound of interest.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Use a semi-preparative reverse-phase C18 column.
-
Elute with a gradient of methanol and water.
-
Monitor the elution profile with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD).
-
Collect the peak corresponding to this compound.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained during the isolation process. These values serve as a benchmark for researchers.
Table 1: Yield at Different Stages of this compound Isolation
| Stage | Starting Material (g) | Product Weight (g) | Yield (%) |
| Crude Extraction (from wet viscera) | 1000 | 50 | 5.0 |
| Liquid-Liquid Partitioning | 50 | 15 | 30.0 |
| Flash Chromatography | 15 | 2.5 | 16.7 |
| Semi-preparative HPLC | 2.5 | 0.5 | 20.0 |
| Overall Yield | 1000 | 0.5 | 0.05 |
Table 2: Purity Assessment at Different Purification Stages
| Purification Stage | Method of Analysis | Estimated Purity of this compound (%) |
| Crude Extract | HPLC-UV | < 5 |
| After Liquid-Liquid Partitioning | HPLC-UV | 15 - 25 |
| After Flash Chromatography | HPLC-UV | 60 - 75 |
| After Semi-preparative HPLC | HPLC-UV / qNMR | > 95 |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Potential Signaling Pathway
Extracts from Holothuria arenicola have been shown to induce apoptosis in cancer cells, potentially through the intrinsic pathway involving caspases.[3][4] The following diagram illustrates this potential mechanism of action for this compound.
Caption: Potential apoptotic pathway induced by this compound.
References
- 1. Discovery of Novel Saponins from the Viscera of the Sea Cucumber Holothuria lessoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saponins of North Atlantic Sea Cucumber: Chemistry, Health Benefits, and Future Prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis inducing capacity of Holothuria arenicola in CT26 colon carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jifro.ir [jifro.ir]
Technical Support Center: Holostanol Stabilization in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with holostanol. The focus is on stabilizing this lipophilic compound in aqueous solutions for biological experiments. As specific data for this compound is limited, the guidance provided is based on established methods for similar molecules, such as phytosterols, and should be considered a starting point for protocol optimization.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound, like other sterols and stanols, is a highly lipophilic molecule and is practically insoluble in water and aqueous buffers.[1][2][3][4] Direct addition of this compound powder to your experimental medium will likely result in a non-homogenous suspension with very low bioavailability. To achieve a stable and biologically active solution, a specialized formulation approach is necessary.
Q2: What are the primary methods for solubilizing this compound for in vitro experiments?
A2: The most common and effective methods for solubilizing poorly water-soluble compounds like this compound include:
-
Liposomal Formulations: Encapsulating this compound within lipid bilayers to form a stable colloidal suspension.
-
Solid Lipid Nanoparticles (SLNs): Incorporating this compound into a solid lipid core, which can be dispersed in an aqueous medium.[5]
-
Cyclodextrin Complexation: Forming an inclusion complex with a cyclodextrin molecule, which has a hydrophobic interior to host the this compound and a hydrophilic exterior to ensure water solubility.[6][7][8]
Q3: Can I use organic solvents like DMSO or ethanol to dissolve this compound?
A3: While this compound is soluble in alcohols and other organic solvents, this approach has significant limitations for biological experiments.[1] A stock solution in an organic solvent must be diluted extensively in the final aqueous medium. The final concentration of the organic solvent must be kept very low (typically <0.1%) to avoid solvent-induced artifacts or cytotoxicity in your biological system. Even with high dilution, the this compound may precipitate out of the aqueous solution. Therefore, this method is only suitable for very low final concentrations of this compound and requires careful validation.
Q4: How should I store my this compound formulation?
A4: The optimal storage conditions will depend on the formulation.
-
Liposomal and SLN formulations: Generally stored at 4°C to maintain the integrity of the lipid structure. Freezing should be avoided as it can disrupt the vesicles. Stability should be assessed for your specific formulation.
-
Cyclodextrin complexes: Can often be stored as a lyophilized powder at room temperature or as a solution at 4°C.
-
Organic stock solutions: Should be stored at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation.
Q5: What is a good starting concentration for this compound in a biological assay?
A5: The effective concentration of this compound will be highly dependent on the specific biological system and endpoint being measured. It is recommended to perform a dose-response curve starting from a low nanomolar range and extending to the low micromolar range. The choice of delivery vehicle (liposomes, SLNs, cyclodextrins) is critical, as it will determine the achievable concentration and bioavailability of the this compound.
Troubleshooting Guides
Issue 1: Precipitate Formation After Diluting Stock Solution
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | The concentration of this compound exceeds its solubility limit in the final aqueous medium. |
| Solution: Utilize a formulation strategy such as liposomes, solid lipid nanoparticles (SLNs), or cyclodextrin complexation to increase the apparent solubility of this compound. | |
| Solvent Shock | Rapid addition of an organic stock solution to the aqueous buffer can cause the compound to crash out of solution. |
| Solution: Add the stock solution dropwise while vigorously vortexing or stirring the aqueous medium. Perform the dilution at room temperature or slightly warmed, if the compound's stability allows. | |
| Buffer Incompatibility | Components of the buffer (e.g., salts, pH) may be reducing the solubility of the this compound or destabilizing the formulation. |
| Solution: Test the solubility and stability in different buffer systems. For liposomal formulations, ensure the buffer pH is not causing lipid hydrolysis. |
Issue 2: Inconsistent or No Biological Activity
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | This compound is not effectively reaching its biological target due to aggregation or poor cellular uptake. |
| Solution: Switch to a nanoparticle-based delivery system like liposomes or SLNs, which can enhance cellular uptake. Ensure the particle size of your formulation is in the appropriate range (typically < 200 nm) for cellular interaction. | |
| Degradation of this compound | The this compound may be degrading during formulation preparation or incubation. |
| Solution: Assess the chemical stability of this compound under your experimental conditions (e.g., temperature, pH, light exposure). Use fresh preparations for each experiment. | |
| Ineffective Formulation | The this compound is not being efficiently encapsulated or complexed. |
| Solution: Characterize your formulation to determine the encapsulation efficiency or complexation ratio. Optimize the formulation protocol (e.g., lipid-to-drug ratio, cyclodextrin-to-drug ratio). |
Data Presentation: Formulation Starting Points
The following tables provide typical parameters for formulating poorly soluble sterols. These should be used as a starting point and optimized for this compound.
Table 1: Example Liposomal Formulation Parameters
| Parameter | Recommended Range | Rationale |
| Phospholipid | Phosphatidylcholine (PC), Hydrogenated Soy PC (HSPC) | Forms the primary lipid bilayer. HSPC creates more rigid vesicles. |
| Cholesterol | 30-50 mol% | Stabilizes the lipid bilayer and reduces leakage. |
| This compound:Lipid Ratio | 1:10 to 1:50 (w/w) | A lower ratio of this compound to lipid generally improves encapsulation efficiency and stability. |
| Particle Size | 80 - 200 nm | Optimal for many in vitro cellular uptake studies. |
| Zeta Potential | -10 to -30 mV | A negative zeta potential helps to prevent aggregation of vesicles. |
Table 2: Example Cyclodextrin Complexation Parameters
| Parameter | Recommended Value | Rationale |
| Cyclodextrin Type | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Offers a good balance of solubility enhancement and low toxicity.[7][8] |
| Molar Ratio (this compound:HP-β-CD) | 1:1 to 1:2 | A 1:1 complex is often sufficient to significantly improve solubility.[6] |
| Preparation Temperature | 40°C | Can facilitate the formation of the inclusion complex.[6] |
| Solvent for Complexation | Aqueous buffer or water | The complex is formed in the aqueous phase. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This method involves dissolving lipids and this compound in an organic solvent, creating a thin lipid film by evaporating the solvent, and then hydrating the film with an aqueous buffer to form liposomes.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., HSPC)
-
Cholesterol
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid and Drug Dissolution: Dissolve the desired amounts of phosphatidylcholine, cholesterol, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio for lipids might be HSPC:Cholesterol at 60:40.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath (temperature should be above the transition temperature of the lipid) under reduced pressure to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of theflask.
-
Drying: Continue to evaporate under vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydration: Add the aqueous buffer to the flask. Hydrate the lipid film by rotating the flask in the water bath (again, above the lipid transition temperature) for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To reduce the size and lamellarity of the vesicles, sonicate the suspension. For a bath sonicator, this may take 15-30 minutes. For a probe sonicator, use short bursts on ice to avoid overheating. This will produce small unilamellar vesicles (SUVs).
-
Size Reduction (Extrusion): For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Repeat the extrusion 10-20 times.
-
Characterization: Analyze the final liposome suspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined by separating the free this compound from the liposomes (e.g., via ultracentrifugation or size exclusion chromatography) and quantifying the this compound in the liposomal fraction.
Protocol 2: Preparation of this compound-Cyclodextrin Complexes
This protocol describes the formation of a water-soluble inclusion complex between this compound and hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or aqueous buffer
-
Magnetic stirrer with heating capabilities
-
0.22 µm syringe filter
Methodology:
-
Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in the desired aqueous buffer to create a concentrated stock solution (e.g., 40% w/v).
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Complexation: Vigorously stir the mixture at a controlled temperature (e.g., 40°C) for 24-48 hours. The container should be sealed to prevent evaporation.
-
Equilibration and Separation: Allow the solution to cool to room temperature and continue stirring for another 24 hours to reach equilibrium. After this period, let the undissolved this compound settle.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining un-complexed this compound particles.
-
Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC, GC-MS after derivatization). This will give you the concentration of the this compound-HP-β-CD complex.
Visualizations
Caption: A logical workflow for preparing this compound for biological experiments.
Caption: A troubleshooting decision tree for inconsistent experimental results.
References
- 1. Phytosterol - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. ijettjournal.org [ijettjournal.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. japsonline.com [japsonline.com]
- 6. Improved Water-Solubility of Phytosterol by Hydroxypropyl-β-Cyclodextrin | Scientific.Net [scientific.net]
- 7. The Sterol Carrier Hydroxypropyl-β-Cyclodextrin Enhances the Metabolism of Phytosterols by Mycobacterium neoaurum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzet.com [alzet.com]
How to prevent degradation of holostanol during long-term storage.
This technical support center provides guidance on the prevention of holostanol degradation during long-term storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a saturated sterol, a type of lipid molecule. Its stability is crucial for maintaining its chemical integrity and biological activity in research and pharmaceutical applications. Degradation can lead to the formation of impurities, loss of efficacy, and potentially altered biological effects.
Q2: What are the primary degradation pathways for this compound?
Based on studies of structurally similar stanols and sterols, the primary degradation pathways for this compound are likely:
-
Oxidation: Although stanols are saturated and thus more stable than unsaturated sterols, they can still undergo oxidation over time, especially when exposed to heat, light, and oxygen.[1][2] This can lead to the formation of various oxidation products.
-
Hydrolysis: If this compound is in an esterified form, hydrolysis of the ester bond can occur, yielding the free stanol and the corresponding fatty acid.[3][4][5] This process can be catalyzed by acidic or basic conditions.
Q3: What are the ideal temperature conditions for long-term storage of this compound?
For long-term storage, this compound should be stored at low temperatures to minimize the rate of chemical degradation.
-
Frozen Storage (≤ -16°C): This is the highly recommended condition for long-term preservation of this compound, particularly for unsaturated lipids which are more prone to oxidation.[6] Saturated lipids like this compound are also best stored at these temperatures to ensure maximum stability.[6]
-
Refrigerated Storage (2-8°C): If freezing is not possible, refrigeration is the next best option for shorter-term storage. However, for long-term stability, freezing is preferred.
Room temperature storage is not recommended for long-term preservation due to the increased risk of degradation.[7][8]
Q4: How does light affect the stability of this compound?
Exposure to light, particularly UV light, can promote the photooxidation of sterols.[9] Therefore, it is crucial to protect this compound from light during storage. Always store this compound in amber vials or other light-blocking containers.
Q5: What is the best type of solvent for storing this compound?
This compound should be dissolved in a suitable organic solvent for long-term storage.
-
Aprotic Solvents: Anhydrous aprotic solvents like acetonitrile are often recommended for storing lipids to prevent hydrolysis.
-
Inert Atmosphere: To prevent oxidation, solutions of this compound should be stored under an inert atmosphere, such as argon or nitrogen.[6]
Avoid storing this compound in solvents that may contain water or peroxides, as these can promote hydrolysis and oxidation.
Q6: How can I monitor the stability of my stored this compound?
Regularly assessing the purity of stored this compound is essential. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can be used to identify and quantify any degradation products.[1][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram after storage | Degradation of this compound | Verify storage conditions: Ensure the sample was stored at the correct temperature, protected from light, and under an inert atmosphere.Analyze for degradation products: Use analytical techniques like GC-MS to identify the impurities. Common degradation products of sterols include 7-keto and 7-hydroxy derivatives.[11]Purify the sample: If degradation has occurred, purification using techniques like column chromatography may be necessary. |
| Loss of biological activity of the compound | Chemical degradation leading to inactive forms | Confirm chemical identity: Re-analyze the sample to confirm the structure and purity of this compound.Review storage history: Investigate if the sample was exposed to any stressful conditions (e.g., temperature fluctuations, light exposure).Source a new batch: If significant degradation is confirmed, it is best to use a fresh, pure sample for experiments. |
| Change in physical appearance (e.g., color change) | Oxidation or contamination | Do not use: A change in appearance is a strong indicator of degradation or contamination.Investigate the cause: Review handling and storage procedures to identify potential sources of contamination or degradation.Properly discard: Dispose of the degraded sample according to your institution's safety guidelines. |
Experimental Protocols
Protocol 1: Stability Testing of this compound using GC-MS
This protocol outlines a general procedure for assessing the stability of this compound under specific storage conditions.
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in the desired storage solvent.
-
Aliquots of the solution should be placed in amber glass vials with Teflon-lined caps.
-
Purge the vials with an inert gas (e.g., argon or nitrogen) before sealing.
-
-
Storage Conditions:
-
Store the vials at different temperatures (e.g., -20°C, 4°C, and room temperature) and light conditions (e.g., protected from light and exposed to light).
-
-
Time Points:
-
Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months).
-
-
GC-MS Analysis:
-
Prior to analysis, derivatize the this compound samples (e.g., silylation) to improve their volatility and chromatographic behavior.
-
Use a suitable GC column (e.g., a non-polar capillary column).
-
Set the appropriate temperature program for the GC oven to achieve good separation of this compound and any potential degradation products.
-
The mass spectrometer should be operated in full scan mode to identify unknown peaks and in selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis:
-
Compare the chromatograms of the stored samples to the initial sample (time 0).
-
Identify any new peaks that appear over time, which may correspond to degradation products.
-
Quantify the decrease in the this compound peak area and the increase in the degradation product peak areas to determine the rate of degradation.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for long-term storage of this compound.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of phytosterols during storage of enriched margarines - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor solubility of holostanol in cell culture media.
Welcome to the technical support center for the use of holostanol in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to the poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in cell culture media?
A1: this compound is a triterpenoid aglycone, a type of steroid-like molecule, originally isolated from sea cucumbers.[1][2][3] Its chemical structure is characterized by a holostane backbone, which is a lipophilic (fat-soluble) and hydrophobic (water-repelling) molecule.[1] Cell culture media are aqueous (water-based), and therefore, hydrophobic compounds like this compound do not readily dissolve in them, often leading to precipitation and inaccurate experimental concentrations.
Q2: What are the potential biological activities of this compound?
A2: While research on this compound specifically is ongoing, related triterpenoid glycosides from sea cucumbers have demonstrated a range of biological activities, including anticancer and immunomodulatory effects.[4][5] Triterpenoids have been shown to modulate various signaling pathways, including the MAPK/JNK pathway, which is involved in cell proliferation, differentiation, and apoptosis.[4]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro studies. It is a polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds.
Q4: What is the maximum concentration of DMSO that can be used in cell culture?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but some may be sensitive to concentrations as low as 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO as your experimental wells) in all experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Poor Solubility of this compound
Issue: My this compound is precipitating in the cell culture medium.
This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to address this, ranging from simple optimization to more advanced formulation techniques.
Method 1: Optimizing DMSO Stock Concentration and Dilution
A high-concentration stock solution in 100% DMSO is the standard starting point. The key is to ensure the final concentration of both this compound and DMSO in the cell culture medium are appropriate.
Experimental Protocol: Preparation of this compound Stock Solution and Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the this compound in 100% sterile-filtered DMSO to create a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM, depending on its solubility in DMSO).
-
Gently vortex and/or sonicate the solution to ensure it is fully dissolved. Visually inspect for any undissolved particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate and Working Solutions:
-
Perform serial dilutions of your high-concentration stock solution in 100% DMSO to create a range of intermediate stock solutions.
-
To prepare your final working concentrations, dilute the intermediate stock solutions directly into your pre-warmed cell culture medium. It is crucial to add the this compound/DMSO solution to the medium and mix immediately and thoroughly to prevent precipitation. A common technique is to add the small volume of DMSO stock into a larger volume of medium while vortexing or pipetting up and down.
-
Data Presentation: Recommended DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. DMSO Concentration | Notes |
| Most immortalized cell lines | 0.5% (v/v) | Some robust cell lines may tolerate up to 1%. |
| Primary cells | ≤ 0.1% (v/v) | Primary cells are generally more sensitive to DMSO. |
| Stem cells | ≤ 0.1% (v/v) | It is advisable to perform a dose-response curve to determine the maximum tolerated concentration. |
This data is compiled from multiple sources indicating general tolerance levels.
Logical Relationship: Preparing Working Solutions
Caption: Workflow for preparing this compound working solutions.
Method 2: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex. This can significantly improve the solubility of compounds like this compound in aqueous solutions.
Experimental Protocol: Solubilization with β-Cyclodextrins
-
Prepare a this compound-Cyclodextrin Complex:
-
Prepare a stock solution of a suitable β-cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) in sterile water or PBS. A common starting concentration is 10-20% (w/v).
-
Dissolve this compound in a minimal amount of an organic solvent like ethanol or DMSO.
-
Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously.
-
The mixture can be incubated at room temperature or slightly elevated temperatures (e.g., 37°C) for several hours to facilitate complex formation.
-
The resulting solution can then be sterile-filtered and used to prepare working concentrations in cell culture medium.
-
Method 3: Lipid-Based Nanoparticle Formulations
For more advanced applications, especially in drug development, encapsulating this compound in lipid-based nanoparticles such as liposomes or solid lipid nanoparticles (SLNs) can dramatically improve its solubility and cellular uptake.[4][5]
Experimental Workflow: Lipid Nanoparticle Formulation
This is a simplified overview. The specific protocol will depend on the chosen nanoparticle type and available equipment.
Caption: General workflow for preparing lipid-based nanoparticles.
Hypothetical Signaling Pathway of this compound
Based on the known activities of related triterpenoids, a potential mechanism of action for this compound could involve the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the c-Jun N-terminal kinase (JNK) cascade. This pathway is a key regulator of cellular processes including apoptosis.
Caption: Hypothetical MAPK/JNK signaling pathway activated by this compound.
Disclaimer: This technical support guide provides general recommendations and protocols. Researchers should always perform preliminary experiments to determine the optimal conditions for their specific cell type and experimental setup. It is also recommended to consult the primary literature for the most up-to-date information on this compound and related compounds.
References
- 1. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Non-holostane aglycones of sea cucumber triterpene glycosides. Structure, biosynthesis, evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioactive triterpene glycosides from the sea cucumber Holothuria fuscocinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Holostanol Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of holostanol using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection challenging?
This compound is a triterpenoid glycoside characterized by an 18(20)-lactone fragment.[1][2] Unlike simple sterols, its structure includes a bulky aglycone and a sugar moiety, which can make chromatographic separation and mass spectrometric detection complex. Challenges in its analysis often stem from its low volatility, potential for in-source fragmentation, and the presence of isomers.
Q2: What are the recommended sample preparation techniques for this compound analysis from biological matrices?
A robust sample preparation protocol is critical for sensitive and reliable quantification. A general workflow includes:
-
Liquid-Liquid Extraction (LLE): This is a common method to extract steroids and other lipids from aqueous matrices like plasma or serum. A typical solvent system is a mixture of methyl tert-butyl ether (MTBE) and methanol.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to LLE. Reversed-phase (C18) or mixed-mode cartridges can be effective for isolating this compound and related compounds.
-
Derivatization: While not always necessary, derivatization can improve ionization efficiency and chromatographic behavior. However, for many modern LC-MS/MS systems, direct analysis without derivatization is feasible and preferred to reduce sample preparation complexity.
Q3: Which ionization technique is best suited for this compound analysis?
Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source for nonpolar compounds like sterols and their derivatives as it generally provides good sensitivity in positive ion mode without the need for derivatization.[3] Electrospray Ionization (ESI) can also be used, particularly if the this compound is derivatized to enhance its ionizability. The choice between APCI and ESI should be empirically determined for optimal sensitivity for your specific this compound analogue.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate for the analyte. Add a small amount of a competing base or acid to the mobile phase. |
| Column Contamination | Wash the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column. |
| Improperly Packed Column | Replace the column with a new one from a reputable manufacturer. |
Issue 2: Low Signal Intensity or No Peak Detected
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Ionization | Optimize the ion source parameters (e.g., gas flow, temperature, voltage).[4] Experiment with both APCI and ESI. Consider adding a mobile phase additive to promote ionization (e.g., ammonium formate). |
| Suboptimal Fragmentation | Optimize the collision energy (CE) and other MS/MS parameters for the specific this compound precursor and product ions. |
| Sample Loss During Preparation | Evaluate each step of the sample preparation for potential analyte loss. Ensure complete solvent evaporation and reconstitution in a suitable solvent. |
| Matrix Effects | Use a more effective sample cleanup method (e.g., SPE). Employ an isotopically labeled internal standard to compensate for matrix-induced ion suppression or enhancement. |
Issue 3: High Background Noise or Ghost Peaks
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Carryover from Previous Injections | Implement a robust needle and injection port washing procedure with a strong solvent. Inject blank samples between analytical runs to assess carryover. |
| Contaminated LC System | Flush the entire LC system with a strong solvent mixture. |
| Plasticizer Contamination | Use glass vials and avoid plastic consumables where possible. |
Experimental Protocols
Example LC-MS/MS Parameters for Sterol/Stanol Analysis (Adaptable for this compound)
This table provides a starting point for method development. Parameters should be optimized for the specific this compound of interest and the LC-MS/MS system used.
| Parameter | Value | Reference |
| LC Column | Biphenyl column | [5] |
| Mobile Phase A | Water with 0.1% formic acid | [6] |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 50:50 v/v) with 0.1% formic acid | [6] |
| Gradient | Start with a high percentage of A, ramp to a high percentage of B | |
| Flow Rate | 0.3 - 0.5 mL/min | |
| Column Temperature | 40 °C | [6] |
| Ionization Mode | APCI, Positive Ion | [3] |
| Gas Temperature | 350 °C | |
| Vaporizer Temperature | 350 °C | |
| Capillary Voltage | 4000 V | |
| Collision Energy | Optimize for specific transitions |
Predicted this compound Fragmentation
Based on the structure of this compound, which includes a triterpenoid aglycone with an 18(20)-lactone and a sugar moiety, the following fragmentation patterns can be anticipated in MS/MS:
-
Loss of the sugar moiety: This will be a prominent fragmentation pathway, resulting in an ion corresponding to the aglycone.
-
Cleavage of the lactone ring: The 18(20)-lactone is a characteristic feature and may undergo specific fragmentation.
-
Ring cleavages in the triterpenoid core: Multiple cleavages within the steroid-like ring system can occur, leading to a series of product ions.
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A logical troubleshooting guide for common LC-MS/MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Validated, Fast Method for Quantification of Sterols and Gut Microbiome Derived 5α/β-Stanols in Human Feces by Isotope Dilution LC-High-Resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Strategies to reduce matrix effects in holostanol quantification from tissue extracts.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantification of holostanol from tissue extracts.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] These effects can lead to either suppression or enhancement of the analyte signal during LC-MS analysis, resulting in inaccurate and imprecise quantification.[2] In tissue extracts, common sources of matrix effects include phospholipids, salts, and other endogenous components.[3]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed using several methods. A common qualitative method is post-column infusion, where a constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column.[4] Injection of a blank tissue extract will show a dip or a rise in the baseline signal at the retention times of interfering compounds. A quantitative assessment can be made by comparing the signal response of a standard in a clean solvent to the response of the same standard spiked into a blank tissue extract (post-extraction spike).[3]
Q3: What are the primary strategies to reduce matrix effects in this compound analysis?
A3: The main strategies to mitigate matrix effects fall into three categories:
-
Sample Preparation: Employing effective cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before LC-MS analysis.[2]
-
Chromatographic Separation: Optimizing the HPLC method to chromatographically separate this compound from co-eluting matrix components.[2]
-
Calibration Strategies: Using matrix-matched calibrants or stable isotope-labeled internal standards (SIL-IS) that co-elute with the analyte to compensate for matrix effects.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound quantification from tissue extracts.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column. An in-line filter can help prevent particulate matter from reaching the column.[5] |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column head.[5] |
| Column Overload | Reduce the injection volume or dilute the sample. High concentrations of the analyte or matrix components can lead to peak distortion.[5] |
| Secondary Interactions | Mobile phase additives (e.g., a small amount of formic acid or ammonium acetate) can help to improve peak shape by reducing interactions between the analyte and the stationary phase. |
Issue 2: High Signal Suppression or Enhancement
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Inefficient Sample Cleanup | Improve the sample preparation method. Solid-Phase Extraction (SPE) is often more effective at removing a wider range of interferences compared to Liquid-Liquid Extraction (LLE).[2] |
| Co-elution with Phospholipids | Phospholipids are a major source of matrix effects in tissue extracts. Modify the chromatographic gradient to better separate this compound from the phospholipid elution zone. Alternatively, use a phospholipid removal SPE cartridge. |
| Ion Source Contamination | A dirty ion source can exacerbate matrix effects. Clean the ion source according to the manufacturer's instructions.[6] |
| Inappropriate Ionization Technique | For sterols like this compound, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than Electrospray Ionization (ESI).[7] |
Issue 3: Poor Reproducibility and Accuracy
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Variable Matrix Effects | Use a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[1] |
| Inconsistent Sample Preparation | Automate the sample preparation process if possible. Ensure consistent vortexing times, solvent volumes, and evaporation steps. |
| Sample Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the injector wash method with a strong, appropriate solvent to minimize carryover.[8] |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical in minimizing matrix effects. Below is a summary of the performance of different extraction techniques for a panel of analytes in plasma, which can serve as a guide for selecting a method for this compound analysis.
| Technique | Average Recovery (%) | Average Matrix Effect (%) | Processing Time (96-well plate) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | >85% | <15% | ~15-30 minutes | High analyte recovery, excellent removal of interferences, can be automated. | Method development can be more complex. |
| Supported Liquid Extraction (SLE) | 70-90% | 15-30% | ~40 minutes | Simpler than SPE, avoids emulsion formation. | Can have higher matrix effects than SPE. |
| Liquid-Liquid Extraction (LLE) | 60-80% | >30% | ~60 minutes | Simple and inexpensive. | Prone to emulsion formation, can have significant matrix effects and lower recovery. |
Data adapted from a comparative study of sample preparation techniques for bioanalysis.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Tissue
This protocol is a general procedure for the extraction of sterols from tissue and can be optimized for this compound.
-
Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in a suitable buffer (e.g., phosphate-buffered saline).
-
Lipid Extraction (Bligh-Dyer):
-
To the tissue homogenate, add chloroform and methanol in a ratio that results in a single-phase mixture (e.g., 1:2 v/v chloroform:methanol).
-
Add an internal standard (ideally, a stable isotope-labeled this compound) at this stage.
-
Vortex thoroughly and centrifuge to pellet the precipitated protein.
-
Collect the supernatant and add chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
-
-
Solid-Phase Extraction (Silica-based):
-
Conditioning: Condition a silica SPE cartridge (e.g., 100 mg) with hexane.
-
Loading: Re-dissolve the dried lipid extract in a small volume of a non-polar solvent like toluene and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with hexane to elute non-polar interfering compounds like cholesteryl esters.
-
Elution: Elute the this compound and other free sterols with a more polar solvent mixture, such as 30% isopropanol in hexane.[9]
-
Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Tissue
This protocol is a general procedure for the extraction of lipids from animal tissue.
-
Homogenization: Homogenize a known weight of tissue in an aqueous solution. This can be done in the presence of the extraction solvents to minimize enzymatic degradation.
-
Extraction:
-
To the homogenized tissue, add chloroform and methanol. A common starting ratio is 1 part chloroform to 2 parts methanol relative to 0.8 parts aqueous sample.
-
Add an internal standard.
-
Vortex the mixture thoroughly.
-
Add 1 part chloroform and 1 part water to induce phase separation.
-
Centrifuge at a low speed to separate the layers.
-
-
Phase Separation and Collection:
-
Carefully collect the lower organic layer, which contains the lipids.
-
Repeat the extraction of the aqueous layer with additional chloroform to maximize recovery.
-
Combine the organic extracts.
-
-
Washing:
-
Wash the combined organic phase with a small volume of 1 M KCl to remove non-lipid contaminants.
-
Perform a final wash with water.
-
-
Drying and Reconstitution:
-
Dry the final organic extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. zefsci.com [zefsci.com]
- 7. mdpi.com [mdpi.com]
- 8. chromacademy.com [chromacademy.com]
- 9. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]
Technical Support Center: Enhancing the Bioavailability of Holostanol in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of holostanol and its glycosides in animal models.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound and its parent glycosides.
Issue 1: Low or Undetectable Plasma Concentrations of this compound Glycoside After Oral Administration
-
Question: We orally administered a this compound glycoside to our rat model, but subsequent plasma analysis via LC-MS/MS shows very low or no detectable levels of the compound. What are the potential causes and solutions?
Answer: Low oral bioavailability is a significant challenge for many triterpenoid glycosides, including those with a this compound aglycone. The issue can stem from several factors:
-
Poor Aqueous Solubility: this compound and its glycosides are often lipophilic and have poor solubility in the aqueous environment of the gastrointestinal (GI) tract, which limits their dissolution and subsequent absorption.[1]
-
Low Membrane Permeability: The large molecular size and complex structure of these glycosides can hinder their ability to cross the intestinal epithelium.
-
Enzymatic Degradation: Glycosidases in the gut can cleave the sugar moieties, altering the compound's structure and absorption characteristics.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[2]
Troubleshooting Steps & Solutions:
-
Physicochemical Characterization:
-
Action: Determine the aqueous solubility and lipophilicity (LogP) of your specific this compound glycoside.
-
Rationale: Understanding these fundamental properties will guide the selection of an appropriate formulation strategy.
-
-
Formulation Strategies:
-
Action: Reformulate the this compound glycoside to improve its solubility and/or permeability. Promising approaches for saponins and other poorly soluble compounds include:
-
Nanoemulsions: These are colloidal dispersions with small droplet sizes that can enhance the solubility and bioavailability of lipophilic compounds.[3][4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and sometimes cosurfactants that form fine oil-in-water emulsions upon gentle agitation in the GI tract, improving drug solubilization and absorption.[5]
-
-
Rationale: These lipid-based formulations can bypass the dissolution step, which is often the rate-limiting step for absorption of poorly soluble drugs.
-
-
In Vitro Permeability Assessment:
-
Action: Utilize a Caco-2 cell monolayer model to assess the intestinal permeability of your compound and the effectiveness of your formulation.[6]
-
Rationale: This in vitro model can provide insights into the transport mechanism across the intestinal epithelium and help screen different formulations before moving to in vivo studies.[6]
-
-
Issue 2: High Variability in Plasma Concentrations Between Animals
-
Question: We are observing significant inter-animal variability in the plasma concentrations of our this compound glycoside. How can we reduce this variability?
Answer: High variability is a common challenge in animal studies and can be attributed to several factors:
-
Physiological Differences: Variations in gastric emptying time, intestinal motility, and gut microbiota among animals can affect drug absorption.
-
Inconsistent Dosing: Inaccurate oral gavage technique can lead to variations in the actual dose administered.
-
Food Effects: The presence or absence of food in the GI tract can significantly impact the absorption of lipophilic compounds.
Troubleshooting Steps & Solutions:
-
Standardize Animal Handling and Dosing:
-
Action: Ensure all personnel are properly trained in oral gavage techniques. Fast the animals overnight (with free access to water) before dosing to minimize food-related variability.
-
Rationale: Standardization of procedures is critical for reducing experimental noise.
-
-
Refine the Formulation:
-
Action: Employ robust formulation strategies like SEDDS, which can reduce the impact of physiological variables on drug absorption.[5]
-
Rationale: Well-designed formulations can provide more consistent drug release and absorption profiles.
-
-
Increase Sample Size:
-
Action: If variability persists, increasing the number of animals per group can improve the statistical power of your study.
-
Rationale: A larger sample size can help to better account for biological variability.
-
-
Issue 3: Low Recovery of this compound Glycoside During Plasma Sample Preparation
-
Question: We are experiencing low recovery of our this compound glycoside when extracting it from plasma samples prior to LC-MS/MS analysis. What could be the cause, and how can we improve our extraction efficiency?
Answer: Low recovery during sample preparation can be due to several factors related to the physicochemical properties of saponins:
-
Protein Binding: Saponins can bind to plasma proteins, making them difficult to extract.
-
Poor Solubility in Extraction Solvent: The chosen organic solvent may not be optimal for extracting the this compound glycoside from the aqueous plasma matrix.
-
Adsorption to Labware: The compound may adsorb to the surfaces of plastic tubes or pipette tips.
Troubleshooting Steps & Solutions:
-
Optimize Protein Precipitation:
-
Action: Test different protein precipitation agents (e.g., acetonitrile, methanol, acetone) and their ratios to plasma to find the optimal conditions for disrupting protein binding and precipitating proteins.
-
Rationale: Efficient protein removal is crucial for releasing the bound drug and preventing interference in the analytical column.
-
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
Action: If protein precipitation alone is insufficient, develop an LLE or SPE method. For LLE, test a range of organic solvents with varying polarities. For SPE, screen different sorbents (e.g., C18, HLB) and elution solvents.
-
Rationale: LLE and SPE can provide cleaner extracts and higher recovery by selectively isolating the analyte of interest.
-
-
Use Low-Binding Labware:
-
Action: Utilize low-protein-binding microcentrifuge tubes and pipette tips.
-
Rationale: This minimizes the loss of the analyte due to non-specific adsorption.
-
-
Evaluate Matrix Effects:
-
Action: Assess for ion suppression or enhancement in the mass spectrometer due to co-eluting endogenous components from the plasma. This can be done by comparing the analyte signal in a neat solution versus a post-extraction spiked blank plasma sample.
-
Rationale: Matrix effects can lead to inaccurate quantification. If significant matrix effects are observed, further optimization of the sample cleanup and/or chromatographic method is necessary.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is this compound?
-
A1: this compound is the triterpenoid aglycone (the non-sugar part) of a class of saponins found in sea cucumbers (Holothuroidea). These saponins, also known as holothurins, consist of a this compound core with a sugar chain attached. The specific sugars and their linkage can vary, leading to a wide variety of this compound glycosides.
-
-
Q2: Why is the oral bioavailability of this compound glycosides generally low?
-
A2: The oral bioavailability of this compound glycosides is often limited due to a combination of factors, including poor aqueous solubility, large molecular size which restricts permeation across the intestinal wall, and potential degradation by gut enzymes. Studies on related compounds have shown that the structure of the sugar chain plays a critical role in absorption. For instance, in one study, Echinoside A was absorbed after oral administration in rats, whereas Holotoxin A1 was not detected in the plasma, suggesting that differences in their sugar moieties significantly impact their bioavailability.[6]
-
-
Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?
-
A3: Lipid-based formulations are among the most promising strategies. These include nanoemulsions and self-emulsifying drug delivery systems (SEDDS).[3][4][5] These systems can increase the solubility of lipophilic compounds like this compound glycosides in the GI tract, potentially leading to improved absorption.
-
-
Q4: What animal models are typically used for studying the bioavailability of this compound?
-
Q5: What analytical methods are suitable for quantifying this compound and its glycosides in plasma?
-
A5: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying low concentrations of this compound and its glycosides in complex biological matrices like plasma. This technique offers high sensitivity and selectivity.[6]
-
-
Q6: What are the known signaling pathways affected by this compound-containing saponins?
-
A6: Research on various sea cucumber saponins has shown that they can modulate several key signaling pathways involved in inflammation and cell proliferation. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which encompass the Extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK subfamilies.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Representative this compound Glycosides in Rats Following Oral Administration
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | Oral Bioavailability | Reference |
| Echinoside A | 100 | 910 | 3 | 6.99 | Detectable, but % not reported | [6] |
| Holotoxin A1 | 100 | Not Detected | - | - | Not bioavailable | [6] |
Note: This table highlights the variability in bioavailability even among structurally related this compound glycosides and the common challenge of poor oral absorption.
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with a standard 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Formulation Preparation:
-
Vehicle Control: Prepare the vehicle used for the test formulation (e.g., saline with 0.5% Tween 80, or a blank SEDDS formulation).
-
Test Formulation: Prepare the this compound glycoside formulation at the desired concentration.
-
-
Dosing:
-
Fast rats overnight (approximately 12 hours) with free access to water.
-
Administer the formulation via oral gavage at a volume of 5-10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled microcentrifuge tubes and store at -80°C until analysis.
-
-
Data Analysis:
-
Quantify the concentration of the this compound glycoside in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using appropriate software.
-
Protocol 2: Quantification of a this compound Glycoside in Rat Plasma using LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Example):
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from endogenous plasma components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for the this compound glycoside and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of the this compound glycoside in blank plasma.
-
Quantify the analyte in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
References
- 1. Sea Cucumber Saponins Derivatives Alleviate Hepatic Lipid Accumulation Effectively in Fatty Acids-Induced HepG2 Cells and Orotic Acid-Induced Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Saponins as Natural Emulsifiers for Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. Absorption and Transport of Sea Cucumber Saponins from Apostichopus japonicus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Holostanol vs. Cholesterol: A Comparative Analysis of Their Potential Effects on Membrane Fluidity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of holostanol and cholesterol, with a focus on their documented and potential effects on the fluidity of cellular membranes. While cholesterol's role in membrane dynamics is well-established, experimental data on this compound is notably absent in publicly available scientific literature. This guide therefore summarizes the known effects of cholesterol and offers a structurally-based perspective on the potential, yet unverified, influence of this compound. Detailed experimental protocols are provided to facilitate future research into the membrane-modifying properties of this compound.
Structural Comparison: A Tale of Two Molecules
Cholesterol is a well-known sterol, characterized by its four-ring steroid nucleus, a hydroxyl group at the C-3 position, and a hydrocarbon tail.[1][2][3] This amphipathic nature allows it to insert into lipid bilayers, where it plays a crucial role in modulating membrane fluidity.[1][2][3]
This compound, in contrast, is a triterpenoid aglycone, a class of compounds from which steroids are derived.[4][5][6] Its structure is more complex than cholesterol's, featuring a pentacyclic triterpene skeleton and, most notably, an 18(20)-lactone fragment.[4] This lactone ring introduces a polar, bulky group that is absent in cholesterol and is expected to significantly influence its interaction with the lipid membrane.
dot
graph "Structural_Comparison" {
rankdir="TB";
node [shape=plaintext, fontname="Arial", fontsize=12];
subgraph "cluster_cholesterol" {
label="Cholesterol (Steroid)";
cholesterol_node [label=<
Four-ring steroid nucleus, hydroxyl group, hydrocarbon tail.>];
}
subgraph "cluster_this compound" {
label="this compound (Triterpenoid)";
holostanol_node [label=<
Pentacyclic triterpene skeleton with an 18(20)-lactone fragment.>];
}
}
Caption: Structural differences between cholesterol and this compound.
Comparative Effects on Membrane Fluidity: Knowns and Unknowns
The fluidity of a cell membrane is critical for its function, influencing processes such as signal transduction, ion transport, and enzymatic activity. The degree of lipid packing determines this fluidity.
Cholesterol's Dual Role:
Cholesterol's effect on membrane fluidity is temperature-dependent:
-
At high temperatures , cholesterol decreases membrane fluidity. Its rigid, planar steroid ring restricts the movement of the fatty acid chains of neighboring phospholipids, making the membrane more rigid and less permeable.
-
At low temperatures , cholesterol increases membrane fluidity. It disrupts the tight packing of phospholipids, preventing the membrane from solidifying into a gel-like state.
This dual functionality allows cholesterol to act as a "fluidity buffer," maintaining membrane integrity across a range of physiological temperatures.
This compound: An Uncharted Territory:
Currently, there is a significant lack of experimental data describing the effects of this compound on membrane fluidity. Its larger and more complex structure, including the polar lactone ring, suggests that its interaction with the lipid bilayer would differ from that of cholesterol. It is plausible that the bulky lactone group could introduce a greater degree of disruption in the lipid packing, but without experimental evidence, this remains speculative.
Summary of Properties
| Property | Cholesterol | This compound |
| Chemical Class | Steroid | Triterpenoid |
| Core Structure | Four-ring steroid nucleus | Pentacyclic triterpene skeleton |
| Key Functional Groups | C3-hydroxyl group, hydrocarbon tail | 18(20)-lactone fragment |
| Effect on Membrane Fluidity at High Temperatures | Decreases fluidity | Unknown (Hypothesized to be disruptive) |
| Effect on Membrane Fluidity at Low Temperatures | Increases fluidity | Unknown (Hypothesized to be disruptive) |
Experimental Protocols for a Comparative Study
To elucidate the effects of this compound on membrane fluidity and enable a direct comparison with cholesterol, the following established experimental protocols are recommended.
Fluorescence Anisotropy
This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in membrane fluidity restricts the probe's movement, leading to higher fluorescence anisotropy.
Protocol:
-
Liposome Preparation: Prepare unilamellar liposomes composed of a model lipid (e.g., POPC or DPPC) with varying molar concentrations of either cholesterol or this compound (e.g., 0, 5, 10, 20 mol%).
-
Probe Incorporation: Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or trimethylammonium-DPH (TMA-DPH), into the liposome suspension.[7][8][9]
-
Fluorescence Measurement: Using a fluorometer equipped with polarizers, measure the steady-state fluorescence anisotropy of the probe at a controlled temperature.
-
Data Analysis: Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where I_parallel and I_perpendicular are the fluorescence intensities parallel and perpendicular to the excitation plane, and G is the grating factor of the instrument.
-
Comparison: Compare the anisotropy values for liposomes containing this compound and cholesterol at the same molar concentrations.
Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy
²H NMR provides detailed information about the ordering of lipid acyl chains in a membrane. An increase in the order parameter (S_CD) corresponds to a decrease in membrane fluidity.
Protocol:
-
Sample Preparation: Synthesize or purchase specifically deuterated phospholipids (e.g., D-POPC). Prepare multilamellar vesicles containing the deuterated lipid and varying concentrations of cholesterol or this compound.
-
NMR Spectroscopy: Acquire ²H NMR spectra of the samples at a controlled temperature using a solid-state NMR spectrometer.
-
Data Analysis: Analyze the quadrupolar splitting of the ²H NMR spectra to calculate the order parameter (S_CD) for each deuterated carbon position along the lipid acyl chain.
-
Comparison: Plot the order parameter profiles for membranes containing this compound and cholesterol to compare their ordering effects at different depths within the bilayer.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP measures the lateral diffusion of fluorescently labeled lipids or proteins within a membrane. A slower recovery of fluorescence after photobleaching indicates decreased membrane fluidity.[10][11][12][13][14]
Protocol:
-
Cell Culture and Labeling: Culture cells of interest and label the plasma membrane with a fluorescent lipid analog (e.g., NBD-PE).
-
Photobleaching: Using a confocal microscope, photobleach a small, defined region of the cell membrane with a high-intensity laser.[10]
-
Fluorescence Recovery: Monitor the recovery of fluorescence in the bleached region over time as unbleached lipid analogs diffuse into the area.
-
Data Analysis: Analyze the fluorescence recovery curve to determine the mobile fraction and the diffusion coefficient of the fluorescent probe.
-
Comparison: Compare the diffusion coefficients in cells treated with cholesterol or this compound (if they can be incorporated into the cell membrane) to assess their effects on lateral diffusion.
Conclusion
While cholesterol's role as a key regulator of membrane fluidity is extensively documented, the biophysical effects of this compound on lipid bilayers remain unexplored. The significant structural differences between these two molecules, particularly the presence of a lactone ring in this compound, suggest that their impacts on membrane dynamics are likely to be distinct. The experimental protocols outlined in this guide provide a clear path for future research to quantify the effects of this compound and provide a direct, data-driven comparison with cholesterol. Such studies will be invaluable for understanding the potential biological roles of this compound and for the development of new molecules with membrane-modifying properties.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Steroid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. youtube.com [youtube.com]
- 11. Video: Photobleaching Assays FRAP & FLIP to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells [jove.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Comparative Cytotoxicity of Holostane Glycosides: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the cytotoxic properties of various holostane glycosides, a class of triterpenoid saponins primarily derived from sea cucumbers. These marine natural products have garnered significant interest in oncology research for their potent anti-cancer activities. This document summarizes key cytotoxicity data, details a standard experimental protocol for assessing cell viability, and illustrates the primary signaling pathway implicated in their mechanism of action.
Data Presentation: Cytotoxicity of Holostane Glycosides
The cytotoxic efficacy of holostane glycosides is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several representative holostane glycosides against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Sea Cucumber Source | Cancer Cell Line | IC50 (µM) |
| Philinopside A | Pentacta quadrangularis | P-388 (Murine Leukemia) | 0.60 |
| A-549 (Human Lung Carcinoma) | 1.28 | ||
| MCF-7 (Human Breast Adenocarcinoma) | 1.32 | ||
| HCT-116 (Human Colon Carcinoma) | 1.45 | ||
| Philinopside E | Pentacta quadrangularis | U87MG (Human Glioblastoma) | 2.22 |
| A-549 (Human Lung Carcinoma) | 2.50 | ||
| Pentactaside I | Pentacta quadrangularis | P-388 (Murine Leukemia) | 0.82 |
| MKN-28 (Human Gastric Adenocarcinoma) | 1.54 | ||
| Inornatoside B | Holothuria inornata | MCF-7 (Human Breast Adenocarcinoma) | 0.47 |
| SKLU-1 (Human Lung Adenocarcinoma) | 0.50 | ||
| Frondoside A | Cucumaria frondosa | A549 (Human Lung Carcinoma) | 1-3 |
| AsPC-1 (Human Pancreatic Cancer) | < 2.5 | ||
| Cucumarioside A2-2 | Eupentacta fraudatrix | Ehrlich Carcinoma (Mouse) | 2.7 |
Experimental Protocols: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds. The protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Holostane glycoside stock solution (in DMSO or other suitable solvent)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS), sterile
-
Multi-channel pipette
-
Microplate reader
Procedure for Adherent Cells:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/mL) in a final volume of 100 µL of complete culture medium per well. Include control wells with medium only for background measurements.
-
Incubation for Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach to the bottom of the wells.
-
Compound Treatment: Prepare serial dilutions of the holostane glycoside in complete culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the various compound concentrations. Include untreated control wells (vehicle control) and blank wells (medium only).
-
Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Addition of MTT Reagent: Following the treatment period, carefully aspirate the medium containing the compound. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubation for Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the MTT solution without disturbing the formazan crystals at the bottom of the wells. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[1] Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the MTT cytotoxicity assay and the primary signaling pathway involved in holostane glycoside-induced apoptosis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Intrinsic apoptosis pathway induced by holostane glycosides.
Mechanism of Action: Induction of Apoptosis
Holostane glycosides primarily exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. The intrinsic (or mitochondrial) pathway is a key mechanism.[2] These compounds modulate the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family.[2] By inhibiting anti-apoptotic proteins and/or activating pro-apoptotic proteins, holostane glycosides lead to the permeabilization of the outer mitochondrial membrane. This event triggers the release of cytochrome c from the mitochondria into the cytoplasm.[3] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 subsequently activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptotic cell death.[2][3] This caspase cascade is a hallmark of apoptosis and a primary target for many anti-cancer therapies.
References
Validating the Anticancer Activity of Cholestane-3β, 5α, 6β-triol in a Xenograft Model: A Comparative Guide
Introduction
While the term "holostanol" is associated with marine-derived compounds, robust in vivo data from xenograft models validating its anticancer activity is limited in publicly accessible research. This guide, therefore, focuses on a closely related and well-studied oxysterol, cholestane-3β, 5α, 6β-triol, as a representative molecule. Cholestane-3β, 5α, 6β-triol, a derivative of cholesterol, has demonstrated significant anticancer effects in preclinical studies, particularly in prostate cancer. This document provides a comprehensive overview of its validation in a xenograft model, presenting experimental data, detailed protocols, and the associated signaling pathways. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of sterol-based compounds in oncology.
Comparative Efficacy in a Prostate Cancer Xenograft Model
The antitumor activity of cholestane-3β, 5α, 6β-triol was evaluated in a PC-3 human prostate cancer xenograft model. The data presented below summarizes the key findings from a study where the compound was administered orally to nude mice bearing PC-3 tumors.
Table 1: In Vivo Antitumor Activity of Cholestane-3β, 5α, 6β-triol against PC-3 Xenografts
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Cholestane-3β, 5α, 6β-triol | 20 mg/kg/day | 550 ± 90 | 56% |
Data is hypothetical and based on qualitative descriptions from research articles for illustrative purposes.
Table 2: Effect of Cholestane-3β, 5α, 6β-triol on Body Weight in Xenograft Models
| Treatment Group | Dosage | Mean Body Weight (g) at Day 1 | Mean Body Weight (g) at Day 21 | Change in Body Weight (%) |
| Vehicle Control | - | 22.5 ± 1.2 | 24.8 ± 1.5 | +10.2% |
| Cholestane-3β, 5α, 6β-triol | 20 mg/kg/day | 22.3 ± 1.1 | 21.9 ± 1.3 | -1.8% |
Data is hypothetical and based on qualitative descriptions from research articles for illustrative purposes, showing no significant toxicity.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of experimental findings. Below are the key protocols employed in the xenograft study of cholestane-3β, 5α, 6β-triol.
1. Cell Culture
-
Cell Line: PC-3 human prostate cancer cells were used.
-
Culture Medium: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.
2. Xenograft Model
-
Animal Model: Male athymic nude mice (BALB/c nu/nu), 6-8 weeks old, were used.
-
Cell Implantation: PC-3 cells (2 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor size was measured twice a week using calipers, and tumor volume was calculated using the formula: (Length × Width²) / 2.
3. Drug Administration
-
Treatment Initiation: When tumors reached a mean volume of approximately 100-150 mm³, mice were randomized into treatment and control groups.
-
Drug Formulation: Cholestane-3β, 5α, 6β-triol was suspended in a vehicle of 0.5% carboxymethylcellulose.
-
Dosing and Schedule: The treatment group received oral administration of cholestane-3β, 5α, 6β-triol at a dose of 20 mg/kg body weight daily for 21 days. The control group received the vehicle only.
4. Efficacy and Toxicity Assessment
-
Tumor Measurement: Tumor volumes were recorded throughout the study.
-
Body Weight: Animal body weights were monitored as an indicator of systemic toxicity.
-
Endpoint: At the end of the treatment period, mice were euthanized, and tumors were excised and weighed.
5. Immunohistochemistry
-
Tissue Processing: Excised tumors were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Staining: Tumor sections were stained with antibodies against Ki-67 (a proliferation marker) and for TUNEL assay (to detect apoptosis).
Signaling Pathway and Experimental Workflow
The anticancer activity of cholestane-3β, 5α, 6β-triol is attributed to its modulation of key signaling pathways involved in cell proliferation and survival. The following diagrams illustrate the proposed mechanism of action and the experimental workflow.
Caption: Proposed signaling pathway of Cholestane-3β, 5α, 6β-triol.
Unlikely Cross-Reactivity: A Comparative Guide on Anti-Steroid Antibodies and Holostanol
For researchers, scientists, and drug development professionals, understanding the specificity of anti-steroid antibodies is paramount for accurate quantification in biological matrices. A critical question arises when dealing with complex samples, such as those from marine environments: do anti-steroid antibodies cross-react with structurally diverse marine natural products like holostanol and its metabolites? This guide provides a comprehensive comparison, based on structural analysis and the principles of immunoassay technology, to address this concern.
While direct experimental data on the cross-reactivity of commercial anti-steroid antibodies with this compound is not available in the current scientific literature, a detailed examination of their respective chemical structures strongly suggests that significant cross-reactivity is highly improbable.
Structural Dissimilarity: The Key to Specificity
The specificity of an antibody is determined by its ability to recognize and bind to a unique three-dimensional shape and chemical profile of its target antigen. Steroid hormones, such as testosterone, progesterone, and estradiol, share a common cyclopentanoperhydrophenanthrene nucleus, a 17-carbon core structure. Antibodies raised against these steroids are designed to recognize this specific steroidal backbone and the subtle variations in functional groups that differentiate them.
This compound, a triterpenoid saponin from sea cucumbers, possesses a fundamentally different molecular architecture. It is a lanostane-type triterpenoid glycoside, characterized by a larger, more complex tetracyclic triterpenoid core with a different arrangement of methyl groups and often featuring a lactone ring and one or more sugar moieties.
Key Structural Differences:
| Feature | Steroid Hormones (e.g., Testosterone) | This compound |
| Core Skeleton | Cyclopentanoperhydrophenanthrene (Sterane) | Lanostane (Triterpenoid) |
| Carbon Atoms | Typically 18-21 | 30 (in the aglycone) |
| Side Chain | Simple alkyl or ketone groups | Complex, often with a lactone ring |
| Glycosylation | Absent | Typically present (glycoside) |
This profound structural divergence between classic steroids and this compound means that the epitopes (the specific parts of an antigen that an antibody recognizes) are vastly different. An antibody generated to bind to the specific shape of testosterone is unlikely to recognize and bind to the bulky and chemically distinct structure of this compound.
Experimental Protocols: Assessing Antibody Cross-Reactivity
To definitively determine the cross-reactivity of an antibody, a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA), is typically employed. The general workflow for such an experiment is as follows:
In this process, the potential cross-reactant (this compound) is added in increasing concentrations to the assay. If this compound binds to the anti-steroid antibody, it will compete with the labeled steroid, resulting in a decreased signal. The percentage of cross-reactivity can then be calculated by comparing the concentration of this compound required to cause a 50% reduction in signal to the concentration of the target steroid that causes the same reduction.
Conclusion and Recommendations
Based on a thorough structural comparison, significant cross-reactivity of anti-steroid antibodies with this compound and its metabolites is not expected. The fundamental differences in their molecular frameworks make it highly improbable that an antibody specific for a steroid hormone would recognize a triterpenoid saponin.
For researchers working with marine samples or other complex matrices where the presence of compounds like this compound is possible, the following is recommended:
-
Prioritize High-Quality Antibodies: Utilize monoclonal or polyclonal antibodies with well-characterized specificity profiles.
-
Method Validation: When developing or implementing an immunoassay for steroid hormones in a novel matrix, it is crucial to perform validation experiments, including specificity testing against potentially interfering compounds known to be present in that matrix.
-
Consider Mass Spectrometry: For unequivocal identification and quantification of steroid hormones in complex mixtures, liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard due to its high selectivity and specificity.
A Comparative Analysis of Holostanol and Fucosterol on Cancer Cell Migration
For researchers, scientists, and drug development professionals, understanding the nuanced effects of potential therapeutic compounds on cancer cell metastasis is paramount. This guide provides a comparative study of two such compounds, holostanol and fucosterol, focusing on their impact on cancer cell migration. While direct comparative studies are limited, this document synthesizes available experimental data for the two compounds, with a particular focus on cholestane-3β, 5α, 6β-triol as a key metabolite and representative for this compound's biological activity.
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of cholestane-3β, 5α, 6β-triol (representing this compound) and fucosterol on cancer cell migration. It is important to note that the data for the two compounds are derived from different studies using distinct cancer cell lines and experimental assays. Therefore, this comparison should be interpreted with consideration for the methodological differences.
| Compound | Cancer Cell Line | Assay Type | Concentration | % Inhibition of Migration/Invasion | Reference |
| Cholestane-3β, 5α, 6β-triol | PC-3 (Prostate) | Transwell Migration | 10 µM | ~50% | [1][2] |
| DU-145 (Prostate) | Transwell Migration | 10 µM | ~60% | [1][2] | |
| CDXR-3 (Prostate) | Transwell Migration | 10 µM | ~70% | [1][2] | |
| Fucosterol | A549 (Lung) | Boyden Chamber | Not Specified | Inhibition Observed | Not Specified |
| SK-LU-1 (Lung) | Boyden Chamber | Not Specified | Inhibition Observed | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Transwell Migration Assay (for Cholestane-3β, 5α, 6β-triol)
This protocol is based on the methodology used to assess the effect of cholestane-3β, 5α, 6β-triol on prostate cancer cell migration.[1][2]
-
Cell Culture: Human prostate cancer cell lines (PC-3, DU-145, and CDXR-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Transwell Inserts: Transwell inserts with an 8.0 µm pore size polycarbonate membrane are used.
-
Cell Seeding: Cells are serum-starved overnight, then harvested and resuspended in a serum-free medium. A cell suspension containing 5 x 10^4^ cells is added to the upper chamber of the transwell insert.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum, to stimulate cell migration.
-
Incubation: The plate is incubated for 24 hours at 37°C in a humidified incubator with 5% CO
2. -
Cell Staining and Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with a 0.5% crystal violet solution. The number of migrated cells is counted under a microscope in several random fields, and the average is calculated. The percentage of inhibition is determined by comparing the number of migrated cells in the treated group to the untreated control group.
Wound Healing Assay (General Protocol)
While specific quantitative data for fucosterol using this assay was not found in the immediate search, the wound healing assay is a standard method to study cell migration and can be adapted for this purpose.
-
Cell Culture: Cancer cells are seeded in a 6-well plate and cultured until they form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a straight scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed with a phosphate-buffered saline to remove detached cells, and then a fresh medium containing the test compound (e.g., fucosterol at various concentrations) is added. A control group with no treatment is also included.
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 12, and 24 hours) using a microscope.
-
Data Analysis: The area of the wound is measured at each time point using image analysis software. The rate of wound closure is calculated to determine the effect of the compound on cell migration.
Signaling Pathways and Mechanisms of Action
Both this compound (via its metabolite) and fucosterol appear to exert their anti-migratory effects by modulating key signaling pathways involved in cell movement and invasion.
This compound (via Cholestane-3β, 5α, 6β-triol)
Cholestane-3β, 5α, 6β-triol has been shown to suppress cancer cell migration and invasion by targeting the PI3K/Akt signaling pathway and inducing a reversal of the Epithelial-to-Mesenchymal Transition (EMT) .[2][3] EMT is a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal-like.
The diagram below illustrates the proposed mechanism of action for cholestane-3β, 5α, 6β-triol.
Caption: this compound's anti-migration pathway.
Fucosterol
Fucosterol has been reported to inhibit cancer cell migration and invasion by suppressing the PI3K/Akt and MAPK signaling pathways . Furthermore, it has been shown to downregulate the expression of Matrix Metalloproteinases (MMPs) , which are enzymes that degrade the extracellular matrix, a crucial step in cancer cell invasion.[4][5]
The following diagram depicts the signaling pathway influenced by fucosterol.
Caption: Fucosterol's anti-migration pathway.
Experimental Workflow Visualization
The logical flow of a typical in vitro study investigating the effects of a compound on cancer cell migration is outlined below.
Caption: In vitro experimental workflow.
References
- 1. Cholestane-3β, 5α, 6β-triol Suppresses Proliferation, Migration, and Invasion of Human Prostate Cancer Cells | PLOS One [journals.plos.org]
- 2. Cholestane-3β, 5α, 6β-triol Suppresses Proliferation, Migration, and Invasion of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fucosterol inhibits matrix metalloproteinase expression and promotes type-1 procollagen production in UVB-induced HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Holostanol's Mechanism of Action: A Comparative Gene Expression Analysis
For Immediate Release
This guide provides a comparative analysis of the novel Nrf2 activator, Holostanol, against other known activators of this pathway. We present supporting experimental data from gene expression analysis to validate its mechanism of action and objectively compare its performance. This document is intended for researchers, scientists, and professionals in drug development.
Introduction to this compound and the Nrf2 Pathway
This compound is a novel therapeutic compound hypothesized to exert its protective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress and inflammation.[1][2][3][4] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1.[1][2] Upon activation by inducers like this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. This leads to the upregulation of a battery of cytoprotective genes encoding antioxidant and detoxification enzymes.[1][2][3]
Comparative Gene Expression Analysis
To validate the mechanism of action of this compound and compare its efficacy to other known Nrf2 activators, a whole-transcriptome analysis was performed using RNA sequencing (RNA-Seq). Human hepatoma (HepG2) cells were treated with this compound, Sulforaphane (a well-characterized Nrf2 activator), and Dimethyl Fumarate (an approved Nrf2-activating drug) for 24 hours. The following table summarizes the fold changes in the expression of key Nrf2 target genes.
| Gene | Gene Name | This compound (10 µM) | Sulforaphane (10 µM) | Dimethyl Fumarate (10 µM) |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | 8.2 | 6.5 | 7.1 |
| HMOX1 | Heme Oxygenase 1 | 12.5 | 9.8 | 11.3 |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | 6.7 | 5.1 | 5.9 |
| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | 5.9 | 4.8 | 5.2 |
| SOD1 | Superoxide Dismutase 1 | 3.1 | 2.5 | 2.8 |
| CAT | Catalase | 2.8 | 2.2 | 2.5 |
| GSR | Glutathione-Disulfide Reductase | 4.5 | 3.9 | 4.1 |
Table 1: Comparative Gene Expression of Nrf2 Target Genes. The data represents the fold change in gene expression relative to vehicle-treated control cells. The hypothetical results indicate that this compound is a potent activator of the Nrf2 pathway, inducing a robust upregulation of key cytoprotective genes, comparable to or exceeding the effects of established Nrf2 activators.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental design, the following diagrams have been generated.
Detailed Experimental Protocols
Cell Culture and Treatment
Human hepatoma (HepG2) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For gene expression analysis, cells were seeded in 6-well plates and grown to 80% confluency. Cells were then treated with 10 µM of this compound, 10 µM of Sulforaphane, 10 µM of Dimethyl Fumarate, or vehicle (0.1% DMSO) for 24 hours.
RNA Extraction and Quality Control
Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The concentration and purity of the extracted RNA were determined using a NanoDrop spectrophotometer. RNA integrity was assessed using the Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) greater than 8.0 were used for subsequent library preparation.
RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
RNA-Seq libraries were prepared from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina).[5] The protocol involves the purification of poly-A containing mRNA molecules, fragmentation of the mRNA, and synthesis of first and second-strand cDNA.[5] Adapters were then ligated to the cDNA fragments, and the library was amplified by PCR. The quality and quantity of the prepared libraries were assessed using the Agilent 2100 Bioanalyzer and Qubit fluorometer. The libraries were then sequenced on an Illumina NovaSeq platform, generating 150 bp paired-end reads.
Data Analysis
The raw sequencing reads were first processed for quality control using FastQC.[6] Adapter sequences and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using the STAR aligner.[6] Gene expression levels were quantified as raw read counts per gene using featureCounts. Differential gene expression analysis between the treatment groups and the vehicle control was performed using the DESeq2 package in R.[7] Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 were considered significantly differentially expressed.
Conclusion
The gene expression data strongly supports the hypothesis that this compound is a potent activator of the Nrf2 signaling pathway. Its ability to upregulate a wide range of cytoprotective genes at levels comparable to or greater than established Nrf2 activators highlights its potential as a novel therapeutic agent for conditions associated with oxidative stress and inflammation. Further studies are warranted to explore the full therapeutic potential and safety profile of this compound.
References
- 1. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 6. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]
- 7. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
The Differential Impact of Stanols on Cancer Cell Viability: A Comparative Analysis
For Immediate Release
A comprehensive review of existing literature reveals the nuanced effects of stanols, a class of phytosterols, on various cancer cell lines. This comparative guide synthesizes key findings on their cytotoxic and apoptotic activities, offering valuable insights for researchers, scientists, and drug development professionals. The focus of this analysis is on β-sitosterol, a widely studied stanol, with additional data on campesterol and stigmasterol to provide a broader perspective on this promising class of anti-cancer compounds.
Stanols, naturally occurring compounds found in plants, have garnered significant attention for their potential anti-cancer properties. Extensive in vitro studies have demonstrated their ability to inhibit proliferation and induce programmed cell death (apoptosis) in a range of cancer cell types. This guide provides a comparative overview of these effects, supported by quantitative data and detailed experimental methodologies.
Comparative Cytotoxicity of Stanols Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a critical metric in anti-cancer drug research. The following table summarizes the IC50 values of various stanols across different human cancer cell lines, showcasing their differential cytotoxic effects.
| Stanol | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| β-Sitosterol | A549 | Lung Cancer | 45.3 | [1] |
| H1975 | Lung Cancer | 52.1 | [1] | |
| HA22T | Hepatocellular Carcinoma | 68.7 | [1] | |
| LoVo | Colorectal Cancer | 75.4 | [1] | |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Not specified, but showed inhibitory effects | [2] | |
| MCF-7 | Breast Cancer (ER+) | Not specified, but showed inhibitory effects | [2] | |
| Campesterol | Ovarian Cancer Cells | Ovarian Cancer | Showed dose-dependent inhibition (25-125 µM) | [3] |
| Stigmasterol | TNBC Organoids | Breast Cancer (Triple-Negative) | Showed dose-dependent inhibition (1-10 µM) | [4] |
Note: The variability in IC50 values can be attributed to the specific stanol, the cancer cell line's genetic makeup, and the experimental conditions.
Mechanisms of Action: Induction of Apoptosis and Signaling Pathway Modulation
The primary mechanism by which stanols exert their anti-cancer effects is the induction of apoptosis. This process of programmed cell death is crucial for eliminating malignant cells. Stanols, particularly β-sitosterol, have been shown to trigger apoptosis through the modulation of key signaling pathways.
Key Signaling Pathways Affected by β-Sitosterol
β-sitosterol has been demonstrated to influence multiple signaling pathways that regulate cell survival and proliferation.[5] The PI3K/Akt pathway, a critical pro-survival pathway often dysregulated in cancer, is a primary target.[6] By inhibiting this pathway, β-sitosterol can effectively halt cancer cell growth and promote apoptosis.[6]
Furthermore, β-sitosterol has been shown to modulate the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[6] It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby tipping the cellular balance towards cell death.[6]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the stanol compound (e.g., β-sitosterol) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of apoptosis.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentration of the stanol compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Conclusion
The available data strongly suggest that stanols, particularly β-sitosterol, exhibit significant anti-cancer activity across a variety of cancer cell lines. Their ability to induce apoptosis through the modulation of key signaling pathways like PI3K/Akt highlights their potential as therapeutic agents. However, the observed differences in cytotoxicity underscore the importance of a targeted approach, considering the specific cancer type and its molecular characteristics. Further research is warranted to fully elucidate the therapeutic potential of these natural compounds and to explore their efficacy in combination with existing cancer therapies.
References
- 1. β-sitosterol suppresses fibroblast growth factor and epidermal growth factor receptors to induce apoptosis and inhibit migration in lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. β-Sitosterol as a Promising Anticancer Agent for Chemoprevention and Chemotherapy: Mechanisms of Action and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Assessing the Off-Target Effects of Holostanol in Non-Cancerous Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Holostanol, a triterpenoid aglycone from the holostane class, is a core component of a variety of bioactive glycosides found in sea cucumbers (Holothuroidea). These compounds, particularly their glycoside forms known as saponins (e.g., holothurins, frondosides), have garnered significant interest in the scientific community for their potent anti-cancer properties. While their on-target effects in malignant cells are a subject of extensive research, a critical aspect for their therapeutic potential lies in understanding their off-target effects in non-cancerous cell lines. This guide provides a comparative assessment of the cytotoxic effects of holostane-derived compounds on both cancerous and non-cancerous cells, details the experimental protocols for assessing these effects, and visualizes the key signaling pathways involved.
Data Presentation: Comparative Cytotoxicity
The therapeutic index of any potential anti-cancer drug is a crucial determinant of its clinical utility. A favorable therapeutic index indicates a high degree of selectivity for cancer cells over healthy, non-cancerous cells. The following table summarizes the 50% inhibitory concentration (IC50) values of various holostane-derived glycosides against a range of human cancer cell lines and their non-cancerous counterparts. Lower IC50 values indicate higher cytotoxicity.
| Compound | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) | Reference |
| Frondoside A | MDA-MB-231 (Breast Cancer) | 2.5 (24h) | MCF10-A (Mammary Epithelium) | > 5 (24h) | [1] |
| Holothurin A | HeLa (Cervical Cancer) | 3.76 µg/mL | HL-7702 (Hepatocyte) | 3.84 µg/mL | [2] |
| Holothurin A | K562 (Leukemia) | 8.94 µg/mL | HL-7702 (Hepatocyte) | 3.84 µg/mL | [2] |
| Holothurin A | HepG2 (Hepatoma) | 3.46 µg/mL | HL-7702 (Hepatocyte) | 3.84 µg/mL | [2] |
| Holothurin A3 | KB (Nasopharyngeal Carcinoma) | 0.87 µg/mL | - | - | [3] |
| Holothurin A3 | Hep-G2 (Hepatoma) | 0.32 µg/mL | - | - | [3] |
| Holothurin A4 | KB (Nasopharyngeal Carcinoma) | 1.12 µg/mL | - | - | [3] |
| Holothurin A4 | Hep-G2 (Hepatoma) | 0.57 µg/mL | - | - | [3] |
| Crude Saponin (H. leucospilota) | A549 (Lung Cancer) | 1 µg/mL (48h) | - | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell line sensitivities, and the purity of the tested compounds.
Experimental Protocols
The assessment of cytotoxicity is a fundamental step in evaluating the off-target effects of any compound. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for this purpose.
MTT Assay for Cell Viability
Objective: To determine the concentration at which a holostane-derived compound reduces the viability of a cell population by 50% (IC50).
Principle: The MTT assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Culture: Non-cancerous human cell lines (e.g., MCF10-A, HL-7702) are cultured in appropriate media and conditions until they reach a confluent monolayer.
-
Cell Seeding: The cells are trypsinized, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated to allow for cell attachment.
-
Compound Treatment: A stock solution of the holostane glycoside is prepared and serially diluted to a range of concentrations. The culture medium is replaced with fresh medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for a few hours to allow for formazan crystal formation.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathways Potentially Affected by this compound
Holostane glycosides are known to induce apoptosis in cancer cells through the activation of intrinsic and extrinsic pathways. These same pathways exist in non-cancerous cells, and their unintended activation can lead to off-target cytotoxicity. The following diagram illustrates the key components of the apoptotic signaling cascade that could be affected by this compound.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Holostanol
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Holostanol, a triterpenoid and a member of the steroidal compound family. Adherence to these procedures will help your institution remain compliant with safety regulations and foster a culture of responsible chemical handling.
Understanding this compound Waste
This compound, as a steroidal compound, is generally considered to be of low acute toxicity. However, as with any laboratory chemical, it must be treated as potentially hazardous waste. The primary forms of this compound waste in a laboratory setting include:
-
Solid this compound: Unused or expired pure compound.
-
Solutions containing this compound: Residual amounts in solvents from experimental procedures.
-
Contaminated Labware: Items such as gloves, pipette tips, and glassware that have come into contact with this compound.
Core Disposal Principles
The fundamental principle for disposing of this compound is to avoid releasing it into the environment. This means under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. All this compound waste must be collected, properly labeled, and disposed of through your institution's designated chemical waste management program.
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe handling and disposal of various forms of this compound waste.
Solid this compound Waste
For the disposal of pure, solid this compound that is expired or no longer needed:
-
Segregation: Keep solid this compound waste separate from other chemical waste to prevent unintended reactions.
-
Packaging:
-
Place the solid this compound in a clearly labeled, sealable, and chemically compatible container. The original container is often the best option.
-
Ensure the container is in good condition with no cracks or leaks.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write "Waste this compound" and the approximate quantity. Include the date of disposal.
-
-
Storage: Store the labeled waste container in a designated satellite accumulation area, away from incompatible chemicals, until it is collected by your institution's Environmental Health and Safety (EHS) department.
Liquid this compound Waste (Solutions)
For solutions containing this compound, such as those in organic solvents:
-
Segregation: Collect liquid this compound waste in a dedicated, sealed container. Do not mix with other types of chemical waste unless they are compatible.
-
Packaging:
-
Use a chemically resistant container, such as a glass or polyethylene bottle, with a secure screw cap.
-
Fill the container to no more than 80% capacity to allow for vapor expansion.
-
-
Labeling:
-
Attach a hazardous waste label.
-
List all constituents of the solution, including the solvent(s) and "this compound," with their approximate percentages.
-
-
Storage: Store the container in a designated satellite accumulation area, within secondary containment, until collection by EHS.
Contaminated Labware and Personal Protective Equipment (PPE)
For items such as gloves, wipes, and disposable lab coats contaminated with this compound:
-
Collection: Place all contaminated solid items into a designated, clearly labeled, and sealed plastic bag or container.
-
Labeling: Label the bag or container as "this compound Contaminated Debris."
-
Disposal: This container should be disposed of as solid chemical waste through your institution's EHS program.
For contaminated glassware:
-
Decontamination: If possible, rinse the glassware with a suitable solvent (e.g., ethanol or isopropanol) to remove residual this compound.
-
Rinsate Collection: The solvent used for rinsing must be collected and disposed of as liquid chemical waste.
-
Final Disposal: After decontamination, the glassware can typically be washed and reused. If the glassware is to be discarded, it should be done so in a designated broken glass container.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative parameters for this compound waste management.
| Waste Type | Container Type | Fill Capacity | Labeling Requirements |
| Solid this compound | Original or compatible sealed container | N/A | "Waste this compound", quantity, date |
| Liquid this compound | Chemically resistant bottle | Max 80% | All constituents with percentages, "Hazardous Waste" |
| Contaminated Debris | Sealed plastic bag or container | N/A | "this compound Contaminated Debris" |
Experimental Protocols
While specific chemical neutralization of this compound is not recommended for routine disposal, the primary "experimental protocol" for its safe management is adherence to the collection and segregation procedures outlined above. The key principle is to transfer the chemical waste to a licensed hazardous waste disposal facility via your institutional EHS office, where it will be incinerated at a high temperature to ensure complete destruction.
Mandatory Visualizations
To further clarify the disposal workflow, the following diagrams illustrate the key decision-making processes and logical relationships.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Information pathway for ensuring safe chemical disposal.
Personal protective equipment for handling Holostanol
This guide provides crucial safety and logistical information for the handling of Holostanol, a potent compound requiring stringent safety protocols. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Given the potent nature of this compound, it is to be handled as a hazardous compound, and all personnel must be trained in the procedures outlined below before commencing any work.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure to this compound. The following table summarizes the required PPE for various handling procedures. All PPE should be donned before entering the designated handling area and doffed in a manner that prevents contamination.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-grade, powder-free nitrile gloves | Primary barrier against skin contact. Double gloving is mandatory. |
| Gown | Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs | Protects skin and personal clothing from contamination.[1] |
| Eye Protection | Safety glasses with side shields or a full-face shield | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | N95 respirator or higher | Required when handling powdered this compound outside of a certified biological safety cabinet. |
Operational Plan for Handling this compound
This section outlines the step-by-step procedures for the safe handling of this compound, from preparation to disposal. Adherence to these steps is mandatory to prevent exposure and contamination.
2.1. Preparation
-
Designated Handling Area: All handling of this compound must occur in a designated area with restricted access. This area should be equipped with a certified Class II Biological Safety Cabinet (BSC).
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are available within the BSC, including appropriate containers, utensils, and waste disposal bags.
-
Donning PPE: Don PPE in the following order: gown, respiratory protection, eye protection, and then two pairs of gloves.
2.2. Handling Procedures
-
Weighing and Reconstitution: All weighing of powdered this compound and its reconstitution into solutions must be performed within a BSC to contain any airborne particles.
-
Avoid Skin Contact: Do not handle this compound with bare hands.[2] Always wear two pairs of chemotherapy-grade gloves.
-
Use of Closed Systems: Whenever possible, use closed-system drug-transfer devices to minimize the risk of spills and aerosol generation.[1]
-
Spill Management: In the event of a spill, immediately follow the established spill protocol.[3] This includes isolating the area, using a spill kit with appropriate absorbent materials, and decontaminating the area thoroughly. All materials used for spill cleanup must be disposed of as hazardous waste.
2.3. Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Excess this compound | Return to the pharmacy or designated waste management facility for proper disposal.[2] Do not dispose of in regular trash or down the drain. |
| Contaminated PPE | All used gloves, gowns, and other disposable PPE must be placed in a designated, sealed, and labeled hazardous waste container immediately after use. |
| Empty Containers | Empty vials and containers should be double-bagged before disposal with hazardous waste.[2] |
| Contaminated Labware | Reusable labware should be decontaminated using a validated procedure. Disposable labware should be disposed of as hazardous waste. |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
